VU533
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-3-4-14(2)19-18(13)23-21(29-19)24-20(26)15-9-11-25(12-10-15)30(27,28)17-7-5-16(22)6-8-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXHDJBIBJBTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Mechanism of VU533: A Small-Molecule Activator of N-Acyl Phosphatidylethanolamine Phospholipase D (NAPE-PLD)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU533 is a novel small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). NAEs, including the endocannabinoid anandamide, are a class of bioactive lipids involved in diverse physiological processes such as inflammation, immune response, and metabolism. This compound enhances the catalytic activity of NAPE-PLD, leading to increased production of NAEs and subsequent modulation of downstream signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a direct activator of NAPE-PLD.[1][2][3] The proposed mechanism involves the binding of this compound to the NAPE-PLD enzyme, inducing a conformational change that renders the enzyme in a more active state. This allosteric modulation enhances the enzyme's ability to hydrolyze its substrate, N-acyl phosphatidylethanolamines (NAPEs), into N-acylethanolamines (NAEs) and phosphatidic acid.[1] The resulting increase in NAE levels, such as anandamide, oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA), amplifies the signaling of the endocannabinoid system and related lipid-mediated pathways.[1] This has been shown to have significant downstream cellular effects, most notably the enhancement of efferocytosis, the process of clearing apoptotic cells by phagocytes like macrophages.[1][2][3]
Quantitative Data Summary
The activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| EC50 | ~0.30 µM | Recombinant NAPE-PLD activity assay | [1][2][3] |
| Cellular Activity | Increased NAPE-PLD activity | RAW264.7 macrophages and HepG2 hepatocytes | [1][2] |
| Functional Effect | Enhanced efferocytosis | Bone-marrow derived macrophages (BMDMs) | [2][3] |
| Cytotoxicity | No significant cytotoxicity observed at 30 µM | RAW264.7 and HepG2 cells (24-hour treatment) | [2] |
Signaling Pathway
The activation of NAPE-PLD by this compound initiates a cascade of events that ultimately leads to various physiological responses. The following diagram illustrates the signaling pathway modulated by this compound.
Experimental Protocols
In Vitro NAPE-PLD Activity Assay
This protocol describes a fluorescence-based assay to measure the activity of recombinant NAPE-PLD in the presence of this compound.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant NAPE-PLD in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Prepare a stock solution of a fluorogenic NAPE analog substrate (e.g., PED-A1) in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well black microplate, add the recombinant NAPE-PLD enzyme solution.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic NAPE analog substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for a BODIPY-based substrate) in a kinetic mode at 37°C.
-
Record data points every 1-2 minutes for a total of 30-60 minutes.
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Macrophage Efferocytosis Assay
This protocol details a flow cytometry-based method to assess the effect of this compound on the ability of macrophages to engulf apoptotic cells.
Workflow Diagram:
Detailed Methodology:
-
Preparation of Macrophages:
-
Isolate bone marrow cells from mice and differentiate them into macrophages (BMDMs) by culturing in media supplemented with M-CSF for 7 days.
-
Plate the mature BMDMs in a multi-well plate and allow them to adhere.
-
-
Treatment with this compound:
-
Treat the adherent BMDMs with this compound (e.g., 10 µM) or a vehicle control (DMSO) in culture media for a specified period (e.g., 6 hours).[2]
-
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in a target cell line (e.g., Jurkat T cells) by UV irradiation or treatment with an apoptosis-inducing agent (e.g., staurosporine).
-
Label the apoptotic cells with a pH-sensitive fluorescent dye (e.g., pHrodo Red, which fluoresces brightly in the acidic environment of the phagosome) according to the manufacturer's instructions.
-
-
Efferocytosis Assay:
-
Wash the this compound-treated BMDMs and add the fluorescently labeled apoptotic cells at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-culture for a defined period (e.g., 1-2 hours) at 37°C to allow for engulfment.
-
-
Flow Cytometry Analysis:
-
Gently wash the wells to remove any non-engulfed apoptotic cells.
-
Detach the macrophages from the plate using a non-enzymatic cell dissociation solution.
-
Analyze the cell suspension by flow cytometry.
-
Gate on the macrophage population and quantify the percentage of macrophages that are positive for the fluorescent signal from the engulfed apoptotic cells.
-
Conclusion
This compound represents a valuable pharmacological tool for the study of NAPE-PLD and the broader endocannabinoid system. Its mechanism as a direct activator of NAPE-PLD leads to an increase in the production of bioactive NAEs, which in turn enhances cellular processes such as macrophage-mediated efferocytosis. The detailed protocols provided herein offer a foundation for the further investigation of this compound and the development of novel therapeutics targeting NAPE-PLD for a range of diseases, including those with inflammatory and metabolic components.
References
The NAPE-PLD Activator VU533: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. NAEs are involved in a wide array of physiological processes, making NAPE-PLD a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of VU533, a small molecule activator of NAPE-PLD. We will explore its mechanism of action, present quantitative data on its activity, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating the endocannabinoid system and developing novel therapeutics targeting NAPE-PLD.
Introduction to NAPE-PLD
NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1] This enzymatic step is a crucial part of the biosynthetic pathway for a variety of NAEs, including:
-
Anandamide (AEA): An endogenous cannabinoid that activates cannabinoid receptors CB1 and CB2.
-
Palmitoylethanolamide (PEA): An anti-inflammatory and analgesic lipid.
-
Oleoylethanolamide (OEA): A regulator of appetite and fat metabolism.
Given the diverse biological roles of NAEs, modulation of NAPE-PLD activity presents a promising strategy for treating a range of conditions, including metabolic disorders, inflammation, and neurological diseases.[1][2]
This compound: A Novel NAPE-PLD Activator
This compound is a member of a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides identified through high-throughput screening as activators of NAPE-PLD.[1] Its discovery has provided a valuable chemical tool to probe the function of NAPE-PLD and explore the therapeutic potential of activating this enzyme.
Mechanism of Action
This compound functions by binding to NAPE-PLD and inducing a conformational change that enhances its catalytic activity.[3] This allosteric activation leads to an increased rate of NAPE hydrolysis and, consequently, elevated production of NAEs.[3] Studies have shown that the effects of this compound are dependent on the presence of NAPE-PLD, as the compound has no effect in NAPE-PLD knockout models.[4]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its closely related analog, VU534.
| Compound | Target | Species | EC50 (µM) | Emax (fold activation) | Reference |
| This compound | NAPE-PLD | Mouse | 0.30 | >2.0 | [1][4] |
| This compound | NAPE-PLD | Human | 0.20 (95% CI 0.12 to 0.32) | 1.9 (95% CI 1.8 to 2.0) | [1][4] |
| VU534 | NAPE-PLD | Mouse | 0.30 | >2.0 | [4][5] |
| VU534 | NAPE-PLD | Human | 0.93 (95% CI 0.63 to 1.39) | 1.8 (95% CI 1.8 to 1.9) | [4][6] |
Table 1: In Vitro Activity of this compound and VU534 on Recombinant NAPE-PLD. EC50 represents the half-maximal effective concentration, and Emax indicates the maximum fold activation of the enzyme relative to vehicle control.
| Compound | Cell Line | EC50 (µM) | Reference |
| VU534 | HepG2 | 1.5 | [7] |
Table 2: Cellular Activity of VU534. EC50 value for NAPE-PLD activation in a human hepatocyte cell line.
Signaling Pathway
The activation of NAPE-PLD by this compound initiates a signaling cascade driven by the increased production of NAEs. These lipid mediators then interact with various downstream targets to elicit physiological responses.
Figure 1: NAPE-PLD Signaling Pathway Activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
High-Throughput Screening for NAPE-PLD Activators
The discovery of this compound was enabled by a high-throughput screening (HTS) campaign designed to identify modulators of NAPE-PLD activity.
Figure 2: Workflow for the Discovery of NAPE-PLD Activators.
Protocol:
-
Compound Plating: A diverse chemical library (e.g., 39,328 compounds) is plated into 384-well plates at a final concentration of 10 µM.[8]
-
Enzyme and Substrate Preparation: Recombinant mouse NAPE-PLD is incubated with the test compounds for 1 hour prior to the addition of a fluorogenic substrate.[2] A commonly used substrate is PED-A1, which is quenched until cleaved by NAPE-PLD, releasing a fluorescent product.[8]
-
Fluorescence Reading: The plates are read in a kinetic fluorescence plate reader. The rate of increase in fluorescence is proportional to NAPE-PLD activity.
-
Data Analysis: The activity of each compound is normalized to vehicle controls. Hits are identified based on a statistical cutoff (e.g., a B-score of ≥ 3 for activators).
-
Hit Validation: Confirmed hits are re-tested in dose-response format to determine their potency (EC50) and efficacy (Emax).
-
Lead Optimization: Structure-activity relationship (SAR) studies are conducted to improve the potency and pharmacological properties of the lead compounds, leading to the identification of molecules like this compound.
In Vitro NAPE-PLD Activity Assay
This assay is used to quantify the direct effect of this compound on NAPE-PLD enzymatic activity.
Materials:
-
Recombinant mouse or human NAPE-PLD
-
Fluorogenic NAPE-PLD substrate (e.g., PED-A1 or flame-NAPE)[9]
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% CHAPS, pH 7.4)
-
This compound and other test compounds
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add recombinant NAPE-PLD to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 488 nm and emission at 530 nm for PED-A1).[9]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 and Emax values.
Macrophage Efferocytosis Assay
This assay assesses the functional consequence of NAPE-PLD activation by this compound on the ability of macrophages to clear apoptotic cells.[4]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
Jurkat T cells (or another cell type for inducing apoptosis)
-
This compound or vehicle control
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation)
-
Fluorescent dyes for labeling cells (e.g., Calcein AM for apoptotic cells and a cell tracker (B12436777) for macrophages)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation: Culture BMDMs or RAW264.7 cells to the desired confluency.
-
Induction of Apoptosis: Treat Jurkat T cells with an apoptosis-inducing agent. Confirm apoptosis using a method like Annexin V staining.
-
Cell Labeling: Label the apoptotic Jurkat cells with a fluorescent dye (e.g., Calcein AM).
-
Treatment with this compound: Pre-treat the macrophages with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 6 hours).[10]
-
Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 10:1 apoptotic cells to macrophages).
-
Incubation: Allow efferocytosis to proceed for a defined period (e.g., 45-90 minutes).
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain for a macrophage-specific marker if necessary, and analyze by flow cytometry. The percentage of macrophages that have engulfed fluorescent apoptotic cells is quantified.
-
Fluorescence Microscopy: Wash away non-engulfed apoptotic cells, fix the macrophages, and visualize them using a fluorescence microscope. The number of engulfed cells per macrophage can be quantified.
-
Conclusion
This compound is a potent and valuable tool for studying the biology of NAPE-PLD and the broader endocannabinoid system. Its ability to activate NAPE-PLD and enhance the production of bioactive NAEs has significant implications for understanding and potentially treating a variety of diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and other NAPE-PLD modulators. As research in this area continues, NAPE-PLD activators like this compound may pave the way for novel therapeutic strategies for cardiometabolic and inflammatory disorders.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Diacylglycerol Lipase Inhibition in N-acylethanolamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylethanolamines (NAEs) are a class of bioactive lipids, including the endocannabinoid anandamide (B1667382), with crucial roles in various physiological processes. Their biosynthesis is a complex process involving multiple enzymatic pathways. A key enzyme implicated in the broader endocannabinoid system is diacylglycerol lipase (B570770) (DAGL), which is primarily responsible for the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG). While direct information on the compound "VU533" is not publicly available, this guide will focus on the role of selective DAGL inhibitors, using the well-characterized compound LEI105 as a representative example, to elucidate the connection between DAGL activity and NAE biosynthesis. Inhibition of DAGL provides a powerful tool to investigate the intricate cross-talk within the endocannabinoid system and its impact on NAE levels.
Introduction to N-acylethanolamine (NAE) Biosynthesis
N-acylethanolamines (NAEs) are a family of lipid signaling molecules derived from N-acyl-phosphatidylethanolamines (NAPEs). The most studied NAE is N-arachidonoylethanolamine (anandamide), an endogenous ligand for cannabinoid receptors.[1] The biosynthesis of NAEs can occur through several pathways, with the canonical pathway involving the hydrolysis of NAPE by NAPE-specific phospholipase D (NAPE-PLD).[2][3] However, alternative pathways have been identified, highlighting the complexity of NAE metabolism.
The endocannabinoid system comprises cannabinoid receptors, endogenous ligands like anandamide and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.[4] While the biosynthesis of anandamide and 2-AG are often considered distinct, evidence suggests a significant interplay between these two major endocannabinoids.
Diacylglycerol Lipase (DAGL) and its Role in the Endocannabinoid System
Diacylglycerol lipase (DAGL) is the rate-limiting enzyme in the biosynthesis of 2-AG.[5][6] There are two main isoforms, DAGL-α and DAGL-β. DAGL-α is predominantly expressed in the central nervous system and is considered the major producer of 2-AG in neurons.[2] DAGL hydrolyzes diacylglycerol (DAG) to produce 2-AG and a free fatty acid.
While DAGL's primary substrate is DAG leading to 2-AG formation, its activity indirectly influences NAE levels. Studies with DAGL-α knockout mice have shown that in addition to the expected reduction in 2-AG, there is also a significant decrease in the levels of anandamide.[7] This suggests that the pathways for 2-AG and anandamide biosynthesis are interconnected, and that inhibiting DAGL can have downstream effects on NAEs.
This compound and the Focus on Selective DAGL Inhibitors
A search for the specific compound "this compound" or its alias "VU0365833" in the public scientific literature did not yield information regarding its molecular target or its role in N-acylethanolamine biosynthesis. It is possible that this is an internal compound identifier not yet disclosed publicly.
Therefore, this guide will focus on a well-characterized, potent, and selective DAGL inhibitor, LEI105 , as a representative tool for studying the impact of DAGL inhibition on NAE biosynthesis. LEI105 is a reversible α-ketoheterocycle inhibitor of both DAGL-α and DAGL-β.[7] Its high selectivity makes it a valuable pharmacological tool to probe the function of DAGL without confounding off-target effects.[7]
Quantitative Data on DAGL Inhibitors
The potency and selectivity of DAGL inhibitors are critical for their use as research tools. The following table summarizes the available quantitative data for LEI105 and other relevant DAGL inhibitors.
| Compound | Target(s) | IC50 (nM) | Selectivity Notes | Reference(s) |
| LEI105 | DAGL-α, DAGL-β | Potent (exact IC50 not specified in search results) | Highly selective over other endocannabinoid metabolic enzymes (FAAH, MAGL, ABHD6, ABHD12) and CB1 receptor. | [7] |
| KT109 | DAGL-β | Potent (exact IC50 not specified in search results) | Selective for DAGL-β. | [8] |
| KT172 | DAGL-β | Potent (exact IC50 not specified in search results) | Selective for DAGL-β. | [8] |
| RHC80267 | DAGL-α, DAGL-β | 10,000 - 70,000 | Non-selective, inhibits other serine hydrolases. | [1][9] |
| Tetrahydrolipstatin (THL) | DAGL-α, DAGL-β | Potent (exact IC50 not specified in search results) | Non-selective, inhibits other serine hydrolases. | [1][9][10] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity
This method is used to assess the selectivity of an inhibitor against a class of enzymes in a complex biological sample.
Objective: To determine the selectivity of a DAGL inhibitor (e.g., LEI105) against other serine hydrolases in the proteome.
Materials:
-
DAGL inhibitor (e.g., LEI105)
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
DAGL-specific activity-based probe (ABP) with a reporter tag (e.g., HT-01)
-
Cell lysates or tissue homogenates (e.g., mouse brain membrane proteome)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Proteome Incubation: Incubate the cell lysate or tissue homogenate with varying concentrations of the DAGL inhibitor (e.g., LEI105) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: Add the broad-spectrum ABP (e.g., FP-Rh) to the inhibitor-treated proteomes and incubate for a specified time (e.g., 30 minutes) at room temperature. This probe will bind to the active site of serine hydrolases that are not blocked by the inhibitor.
-
Protein Separation: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
Analysis: A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor binds to that enzyme. The selectivity is determined by comparing the inhibition of the target enzyme (DAGL) with the inhibition of other off-target enzymes at various inhibitor concentrations.
-
Confirmation with Specific Probe: To confirm target engagement, a similar experiment can be performed using a DAGL-specific ABP (e.g., HT-01).[8]
Quantification of NAEs and 2-AG by Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the gold standard method for the accurate quantification of endocannabinoids and other lipids.
Objective: To measure the levels of NAEs (e.g., anandamide) and 2-AG in biological samples following treatment with a DAGL inhibitor.
Materials:
-
Biological samples (e.g., cell culture, brain tissue)
-
Internal standards (deuterated analogs of the analytes, e.g., anandamide-d8, 2-AG-d8)
-
Organic solvents for extraction (e.g., acetonitrile, toluene (B28343), ethyl acetate, hexane)
-
Solid-phase extraction (SPE) columns (optional)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection and Homogenization: Collect biological samples and immediately process them on ice to minimize enzymatic activity. Homogenize the samples in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standards to each sample. This is crucial for accurate quantification as it corrects for sample loss during extraction and for matrix effects during ionization.
-
Lipid Extraction: Perform liquid-liquid extraction to separate the lipids from the aqueous phase. A common method is the Folch extraction using a mixture of chloroform (B151607) and methanol. Alternatively, toluene has been shown to minimize the isomerization of 2-AG to 1-AG.[9]
-
Sample Cleanup (optional): The lipid extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the final lipid extract into the LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatography column (e.g., C18).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each analyte and its internal standard, providing high selectivity and sensitivity.
-
-
Data Analysis: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated with known concentrations of the analytes.
Visualizations of Signaling Pathways and Workflows
2-AG and NAE Biosynthesis Pathway
Experimental Workflow for DAGL Inhibitor Characterization
References
- 1. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-directed mutagenesis of the active site of diacylglycerol kinase alpha: calcium and phosphatidylserine stimulate enzyme activity via distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of diacylglycerol lipase (DAGL) in the lateral hypothalamus of rats prevents the increase in REMS and food ingestion induced by PAR1 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Efferocytosis: A Potential, Unexplored Role for KCC2 and its Inhibitor VU533
Disclaimer: As of December 2025, a direct link between the KCC2 inhibitor VU533 and the process of efferocytosis has not been established in the scientific literature. This technical guide will provide a comprehensive overview of efferocytosis, including its core mechanisms, signaling pathways, and quantitative assessment methods. Furthermore, it will explore the known functions of the K+/Cl- cotransporter 2 (KCC2), the molecular target of this compound, and discuss hypothetical intersections with efferocytosis based on its role in ion homeostasis and apoptosis. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Efferocytosis
Efferocytosis is the highly efficient and immunologically silent process of clearing apoptotic cells by phagocytes, primarily macrophages and dendritic cells. This fundamental process is crucial for tissue homeostasis, embryonic development, and the resolution of inflammation.[1] Failure in the timely removal of apoptotic cells can lead to secondary necrosis, the release of damage-associated molecular patterns (DAMPs), and the subsequent initiation of autoimmune and chronic inflammatory diseases.[2]
The process of efferocytosis can be broadly divided into three key stages: the release of "find-me" signals by the apoptotic cell, the recognition of "eat-me" signals on the apoptotic cell surface by phagocyte receptors, and the subsequent engulfment and degradation of the apoptotic cell.[2][3]
Molecular Mechanisms and Signaling Pathways of Efferocytosis
The intricate process of efferocytosis is orchestrated by a complex network of signaling molecules and receptors.
"Find-me" and "Eat-me" Signals
Apoptotic cells release soluble "find-me" signals, such as lysophosphatidylcholine (B164491) (LPC), sphingosine-1-phosphate (S1P), ATP, and UTP, to attract phagocytes to the site of cell death.[3][4] Once in proximity, phagocytes recognize "eat-me" signals on the surface of the apoptotic cell. The most prominent "eat-me" signal is the externalization of phosphatidylserine (B164497) (PtdSer) from the inner to the outer leaflet of the plasma membrane.[1]
Receptors and Downstream Signaling
Phagocytes utilize a variety of receptors to recognize PtdSer, either directly or indirectly through bridging molecules like Gas6 and Protein S. Key receptor families include the TAM (Tyro3, Axl, MerTK) tyrosine kinases, T-cell immunoglobulin and mucin domain (TIM) proteins, and integrins (e.g., αvβ3/5).[2][5]
Upon receptor engagement, a signaling cascade is initiated within the phagocyte, leading to cytoskeletal rearrangement and the formation of a phagocytic cup around the apoptotic cell. A central player in this process is the Rho family GTPase, Rac1, which is activated downstream of various efferocytosis receptors and promotes actin polymerization.[6][7] The activation of Rac1 is often mediated by the DOCK180/ELMO1 complex.[8]
The MerTK receptor, in particular, is a critical mediator of efferocytosis in macrophages.[9][10] Its activation leads to a signaling pathway involving PI3-kinase, which is essential for the engulfment of apoptotic cells.[9] Studies have shown that targeting MerTK can decrease efferocytosis.[10][11]
The following table summarizes key molecules involved in the efferocytosis signaling pathway:
| Molecule Type | Examples | Function in Efferocytosis | References |
| "Find-me" Signals | ATP, UTP, Sphingosine-1-phosphate (S1P) | Chemoattraction of phagocytes | [3][4] |
| "Eat-me" Signal | Phosphatidylserine (PtdSer) | Primary ligand on apoptotic cells for phagocyte recognition | [1] |
| Bridging Molecules | Gas6, Protein S, MFG-E8 | Link PtdSer to phagocyte receptors | [2][3] |
| Phagocytic Receptors | MerTK, Axl, TIM-4, αvβ5 integrin, BAI1 | Recognize "eat-me" signals or bridging molecules | [2][5][8] |
| Intracellular Signaling | Rac1, ELMO1, DOCK180, PI3K | Mediate cytoskeletal rearrangement for engulfment | [6][7][8][9] |
Signaling Pathway Diagram
Caption: General signaling pathway of efferocytosis.
The Role of KCC2 and a Hypothetical Link to Efferocytosis
This compound is an inhibitor of the neuronal K-Cl cotransporter KCC2. KCC2 is primarily known for its role in extruding chloride ions from neurons, which is critical for fast synaptic inhibition.[12] While KCC2 is predominantly expressed in the central nervous system, the role of ion channels in macrophage function, including phagocytosis, is an active area of research.[13]
Ion fluxes are known to be important for various macrophage functions. For instance, Ca2+ signaling is involved in critical steps of efferocytosis.[14] While a direct role for KCC2 in macrophage-mediated efferocytosis has not been described, it is plausible that altering ion homeostasis in phagocytes through the inhibition of a K/Cl cotransporter could impact the signaling pathways that govern cytoskeletal rearrangements necessary for engulfment. However, it is important to note that KCC2 expression and function in immune cells like macrophages are not well-characterized.
Quantitative Data on Efferocytosis
Quantitative assessment is crucial for studying the effects of compounds on efferocytosis. The following table presents examples of quantitative data from studies on molecules that modulate efferocytosis, illustrating the types of metrics used.
| Modulator | Cell Type | Assay Type | Key Quantitative Finding | Metric | Reference |
| MerTK antibody (Mer590) | M2 Human Monocyte-Derived Macrophages (HMDMs) | Flow Cytometry | Decreased efferocytosis of LNCaP cells | Efferocytosis Index | [10] |
| Mertk Receptor Mutation | Murine Macrophages (in vivo) | Immunohistochemistry | Increased ratio of free to macrophage-associated apoptotic cells | Ratio of free/associated ACs | [15] |
| Rac1 Overexpression | Macrophages (in vitro) | Not specified | Promoted macrophage efferocytosis | Not specified | [16] |
| Recombinant CALR | Cdkn2b-/- Macrophages | In vitro phagocytosis assay | Normalized the engulfment of apoptotic bodies (42.8% difference to 4.5%) | % Engulfment | Kojima, Y. et al. (Not in provided snippets) |
Experimental Protocols for Efferocytosis Assays
A variety of in vitro assays are used to quantify efferocytosis. Below is a detailed methodology for a common fluorescence microscopy-based efferocytosis assay.[17]
In Vitro Fixed-Cell Efferocytosis Assay
Objective: To quantify the uptake of apoptotic cells by macrophages using fluorescence microscopy.
Materials:
-
Phagocytes: e.g., J774.2 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs).
-
Target cells: e.g., Jurkat T cells.
-
Apoptosis inducer: e.g., Staurosporine.
-
Fluorescent dyes: A cell-tracking dye for the cytosol of apoptotic cells (e.g., CellTracker Green), and a fluorescently-labeled antibody or streptavidin to distinguish external from internal apoptotic material.
-
Fixative: 4% paraformaldehyde (PFA).
-
Other reagents: PBS, cell culture medium, serum.
Procedure:
-
Preparation of Phagocytes:
-
One day prior to the assay, seed macrophages (e.g., J774.2 cells at 5 x 10^4 cells/mL) onto glass coverslips in a 12-well plate and culture overnight to allow adherence.[17]
-
-
Induction of Apoptosis in Target Cells:
-
Labeling of Apoptotic Cells:
-
Label the apoptotic Jurkat cells with a cell-tracking dye according to the manufacturer's protocol to stain their cytosol.
-
For "inside-out" staining to differentiate bound vs. engulfed cells, the surface of apoptotic cells can be biotinylated.[17]
-
-
Co-culture and Efferocytosis:
-
Add the labeled apoptotic cells to the macrophage-coated coverslips, typically at a ratio of 10:1 (apoptotic cells to macrophages).[17]
-
Centrifuge the plate at 200 x g for 1 minute to synchronize contact between the cells.[17]
-
Incubate at 37°C for a desired period (e.g., 30-120 minutes) to allow for efferocytosis.[17]
-
-
Staining and Fixation:
-
Wash the coverslips with PBS to remove non-adherent apoptotic cells.
-
If using biotinylated apoptotic cells, incubate with FITC-conjugated streptavidin to label non-internalized apoptotic material.[17]
-
Fix the cells with 4% PFA for 20 minutes at room temperature.[17]
-
Wash with PBS to remove excess PFA.
-
-
Imaging and Quantification:
-
Mount the coverslips on slides and image using a fluorescence microscope.
-
Quantify efferocytosis using metrics such as:
-
Efferocytic Index: The number of ingested apoptotic cells per 100 macrophages.
-
Efferocytic Efficiency: The percentage of macrophages that have engulfed at least one apoptotic cell.[17]
-
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vitro efferocytosis assay.
Conclusion
Efferocytosis is a vital biological process with complex signaling pathways that are critical for maintaining tissue homeostasis. While the direct effects of the KCC2 inhibitor this compound on efferocytosis remain to be investigated, the established importance of ion channel function in macrophage biology suggests that this could be a fruitful area for future research. The experimental protocols and quantitative metrics detailed in this guide provide a framework for such investigations, which could yield novel insights into the regulation of efferocytosis and potentially identify new therapeutic targets for inflammatory and autoimmune diseases.
References
- 1. Frontiers | Efferocytosis by macrophages in physiological and pathological conditions: regulatory pathways and molecular mechanisms [frontiersin.org]
- 2. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efferocytosis and Its Role in Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Coordinated balance of Rac1 and RhoA plays key roles in determining phagocytic appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efferocytosis dilemma: how neutrophil extracellular traps and PI3K/Rac1 complicate diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drugging the efferocytosis process: concepts and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission [frontiersin.org]
- 13. The contribution of ion channels to shaping macrophage behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Flux: Searching for a Role in Efferocytosis of Apoptotic Cells in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mertk Receptor Mutation Reduces Efferocytosis Efficiency and Promotes Apoptotic Cell Accumulation and Plaque Necrosis in Atherosclerotic Lesions of Apoe−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-Cell RNA Sequencing Reveals RAC1 Involvement in Macrophages Efferocytosis in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on NAPE-PLD Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) signaling pathways. It covers the core mechanics of NAPE-PLD action, its role in the biosynthesis of N-acylethanolamines (NAEs), alternative biosynthetic pathways, and the downstream effects of its products. The guide includes quantitative data from key studies, detailed experimental methodologies, and visualizations of the critical pathways and workflows.
Introduction to NAPE-PLD
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) (AEA).[1][2] Structurally, NAPE-PLD is a membrane-associated zinc hydrolase belonging to the metallo-β-lactamase superfamily.[3][4] It catalyzes the hydrolysis of the phosphodiester bond in N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid (PA).[4][5] This enzymatic activity is a crucial step in converting membrane phospholipids (B1166683) into signaling molecules.[6]
The biosynthesis of NAEs is generally considered a two-step process. First, an N-acyltransferase (NAT) activity transfers a fatty acyl group from a glycerophospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911) (PE), forming NAPE.[4][7] In the second, canonical step, NAPE-PLD cleaves NAPE to release the NAE.[8] These lipids are typically produced 'on demand' in response to physiological stimuli and are rapidly metabolized to terminate their action.[3]
While NAPE-PLD is a principal enzyme in NAE biosynthesis, research has revealed the existence of alternative, NAPE-PLD-independent pathways.[1][3] Studies using NAPE-PLD knockout (KO) mice have shown that while the levels of saturated and monounsaturated NAEs are significantly reduced, anandamide levels can remain unchanged, suggesting the presence of compensatory biosynthetic routes.[3][9] These alternative pathways are critical considerations in studying the NAPE-PLD system and developing therapeutics that target it.
The NAPE-PLD Signaling Pathway
The canonical NAPE-PLD pathway is a direct route for the production of a wide array of NAEs. The enzyme recognizes various NAPE species, irrespective of their N-acyl substituents, allowing it to generate FAEs with diverse biological activities.[5]
Core Pathway Visualization
Caption: The canonical NAPE-PLD signaling pathway for N-acylethanolamine (NAE) biosynthesis.
Alternative NAE Biosynthetic Pathways
Studies in Napepld knockout mice and cells have demonstrated that anandamide and other NAEs can be synthesized through alternative routes.[1][9] These pathways become particularly important when NAPE-PLD is absent or inhibited.
Two prominent alternative pathways have been identified:
-
PLC / Phosphatase Pathway: NAPE is hydrolyzed by a phospholipase C (PLC) to yield phosphoanandamide (pAEA), which is then dephosphorylated by phosphatases like PTPN22 to produce anandamide.[1]
-
α,β-hydrolase 4 (Abhd4) Pathway: This pathway involves the sequential deacylation of NAPE by Abhd4 to form lyso-NAPE, followed by the cleavage of glycerophosphate by a glycerophosphodiesterase (GDE) to yield anandamide.[1]
Caption: NAPE-PLD-independent pathways for anandamide (AEA) biosynthesis.
Quantitative Data
Quantitative analysis of enzyme kinetics and inhibitor/activator interactions is fundamental to understanding the NAPE-PLD pathway.
Enzyme Kinetics of NAPE-PLD
The kinetic parameters of NAPE-PLD have been determined for various NAPE substrates. These values indicate the enzyme's affinity for its substrates and its maximum catalytic rate.
| Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |
| N-palmitoyl-PE | 2 - 4 | 73 - 101 | [6] |
| N-arachidonoyl-PE | 2 - 4 | 73 - 101 | [6] |
| N-oleoyl-PE | 2 - 4 | 73 - 101 | [6] |
| N-stearoyl-PE | 2 - 4 | 73 - 101 | [6] |
| (Data from in vitro assays using recombinant NAPE-PLD expressed in COS cells) |
Pharmacological Modulation of NAPE-PLD
The development of small-molecule modulators has been crucial for studying NAPE-PLD function.
Table 3.2.1: NAPE-PLD Inhibitors
| Compound | Target | Ki (µM) | IC50 (µM) | Source |
| LEI-401 | Human NAPE-PLD | 0.027 | [3] | |
| LEI-401 | Mouse NAPE-PLD | 0.18 | [3] | |
| Deoxycholate | Detergent-stimulated NAPE-PLD | 8800 | [5] |
Table 3.2.2: NAPE-PLD Activators
| Compound | Target | Activity Change | Assay | Source |
| VU534 | Mouse NAPE-PLD | Significantly increased OEA/NOPE ratio | LC/MS Assay | [4] |
| VU533 | Mouse NAPE-PLD | Significantly increased OEA/NOPE ratio | LC/MS Assay | [4] |
| Bile Acids (e.g., DC) | Human NAPE-PLD | Enhance dimer assembly and catalysis | Crystallography / Activity Assay | [5] |
Lipid Levels in NAPE-PLD Knockout Models
Genetic deletion of NAPE-PLD provides insight into its specific contributions to the endogenous NAE pool.
| NAE Species | Brain Tissue Change in NAPE-PLD-/- Mice | Source |
| Saturated NAEs (≥C20) | Significant reduction | [9] |
| Monounsaturated NAEs | Significant reduction | [9] |
| Polyunsaturated NAEs (incl. Anandamide) | Unaltered | [9] |
| (Note: Some studies have reported decreased brain anandamide content in other NAPE-PLD KO strains, indicating potential model-dependent differences or compensatory mechanisms).[3] |
Experimental Protocols
The study of NAPE-PLD signaling relies on a set of specialized biochemical and analytical techniques.
NAPE-PLD Activity Assays
Several methods are employed to measure the enzymatic activity of NAPE-PLD.
Protocol 4.1.1: Radioactive NAPE-PLD Assay [9][10] This method directly measures the conversion of a radiolabeled substrate to its product.
-
Substrate Preparation: Synthesize a radiolabeled NAPE substrate, such as N-[14C]-palmitoyl PE.
-
Incubation: Incubate tissue homogenates or cell lysates (e.g., 100 µg total protein) with the radiolabeled NAPE substrate (e.g., 100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C for a defined period (e.g., 1.5 hours). The reaction can be performed with or without 10 mM CaCl2 to assess calcium dependency.
-
Reaction Termination: Stop the reaction by adding a mixture of chloroform (B151607) and methanol (B129727) (2:1 v/v).
-
Lipid Extraction: Perform a lipid extraction to separate the lipid phase from the aqueous phase.
-
Product Separation: Separate the product (e.g., [14C]-NAE) from the unreacted substrate using thin-layer chromatography (TLC).[10]
-
Quantification: Quantify the radioactivity of the product spot using a bioimaging analyzer or scintillation counting.
Protocol 4.1.2: Fluorescence-Based High-Throughput Screening (HTS) Assay [3][11] This assay is suitable for screening large compound libraries for NAPE-PLD inhibitors or activators.
-
Reagents: Utilize a fluorogenic NAPE analog, such as PED6, which generates a fluorescent signal upon cleavage by NAPE-PLD.
-
Reaction Setup: In a microplate format, incubate recombinant NAPE-PLD enzyme with test compounds for a set period.
-
Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to NAPE-PLD activity.
-
Data Analysis: Calculate the percent inhibition or activation for each compound relative to controls. Determine IC50 or EC50 values for active compounds from dose-response curves.
Caption: A typical experimental workflow for a high-throughput screening (HTS) of NAPE-PLD modulators.
Quantification of NAEs and Related Lipids
Accurate measurement of endogenous lipid levels is essential for understanding the physiological impact of NAPE-PLD modulation.
Protocol 4.2.1: LC-MS/MS Quantification of Anandamide [12][13]
-
Sample Collection: Collect tissue (e.g., brain) or plasma samples. Rapid harvesting and processing are critical to prevent post-mortem fluctuations in endocannabinoid levels.[14]
-
Homogenization & Extraction: Homogenize tissue samples in a solvent like acetonitrile, which also serves to precipitate proteins.[13] For plasma, a liquid-liquid extraction (e.g., with toluene) or solid-phase extraction may be used.[12][15] Add deuterated internal standards (e.g., AEA-d8) at the beginning of the process for accurate quantification.
-
Sample Cleanup: Centrifuge the homogenate to remove precipitated proteins. The supernatant containing the lipids can be concentrated under nitrogen gas.
-
Chromatographic Separation: Reconstitute the lipid extract in a suitable mobile phase and inject it into a liquid chromatography (LC) system. Use a reverse-phase column (e.g., C18) with a gradient elution (e.g., water/acetonitrile with formic or acetic acid) to separate anandamide from other lipids.[12][13]
-
Mass Spectrometric Detection: Eluted compounds are ionized, typically using positive electrospray ionization (+ESI). Detection is performed on a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (e.g., AEA, m/z 348.29) and the internal standard (e.g., AEA-d8, m/z 356.24) are monitored.[12]
-
Quantification: Construct a calibration curve using known concentrations of the analyte. Quantify the amount of anandamide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The NAPE-PLD signaling pathway is a central, yet not exclusive, route for the production of NAEs. As a constitutively active zinc hydrolase, it plays a vital role in generating a diverse range of signaling lipids from membrane precursors. Foundational research has established its core biochemical function, elucidated its three-dimensional structure, and identified key pharmacological tools for its study. The discovery of NAPE-PLD-independent pathways highlights the complexity and robustness of endocannabinoid biosynthesis. For researchers and drug developers, a thorough understanding of these multiple pathways, supported by robust quantitative data and precise experimental protocols, is critical for accurately interpreting biological outcomes and designing effective therapeutic strategies that target this intricate signaling network.
References
- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
Preliminary Studies of KCNK3 Channel Activation in Cardiometabolic Disease Models: A Technical Guide
Disclaimer: No publicly available scientific literature was identified for a compound designated "VU533" in the context of cardiometometabolic disease. It is presumed that this may be a typographical error. This guide will instead focus on the preclinical investigation of the potassium channel KCNK3, a key therapeutic target in cardiovascular diseases with metabolic implications, such as pulmonary arterial hypertension (PAH). The data and methodologies presented are based on published studies of KCNK3 modulators.
Introduction
Cardiometabolic diseases represent a cluster of interconnected disorders, including cardiovascular diseases and type 2 diabetes, that are a leading cause of morbidity and mortality worldwide. A growing body of research focuses on novel therapeutic targets to address the underlying pathophysiology of these conditions. One such target is the Potassium Channel Subfamily K Member 3 (KCNK3), also known as TASK-1. KCNK3 is a two-pore domain potassium channel that plays a crucial role in regulating cellular membrane potential and, consequently, various physiological processes.[1][2]
Loss-of-function mutations in the KCNK3 gene have been linked to heritable pulmonary arterial hypertension (PAH).[1][3] In both human PAH and experimental models of the disease, the expression and activity of KCNK3 are significantly reduced in pulmonary artery smooth muscle cells (PASMCs) and endothelial cells.[3][4] This reduction leads to membrane depolarization, increased cell proliferation, vasoconstriction, and inflammation, all of which are hallmarks of PAH.[3][4] Pharmacological activation of KCNK3 has been shown to reverse these pathological changes and alleviate experimental pulmonary hypertension, highlighting its therapeutic potential.[3][4]
This technical guide provides an in-depth overview of the preclinical investigation of KCNK3 activation in models of cardiovascular disease, with a focus on pulmonary arterial hypertension as a key example with cardiometabolic features.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on the modulation of KCNK3 in models of pulmonary arterial hypertension.
| Model System | Intervention | Key Quantitative Outcomes | Reference |
| Freshly isolated PASMCs from control rats | A293 (KCNK3 inhibitor) | - Significant reduction of KCNK3 current | [4] |
| Human iPAH PASMCs | - | - Significantly reduced A293-sensitive current compared to controls | [4] |
| Rats with monocrotaline-induced PH | Chronic in vivo KCNK3 inhibition | - Induced early hemodynamic signs of PH | [3] |
| Rats with monocrotaline-induced PH | In vivo pharmacological activation of KCNK3 | - Alleviated monocrotaline-induced PH | [3][4] |
| Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) | Pharmacological activation of KCNK3 | - Caused membrane hyperpolarization | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of KCNK3 modulators.
1. Cell Culture of Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Source: Human lung parenchymal samples from control patients and patients with PAH.
-
Isolation: hPASMCs are isolated from pulmonary arteries by enzymatic digestion.
-
Culture Conditions: Cells are cultured in smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum.
-
Characterization: Cells are characterized by immunofluorescence staining for smooth muscle α-actin.
2. Electrophysiology (Patch-Clamp Technique)
-
Objective: To measure KCNK3 channel currents in isolated PASMCs.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed on single PASMCs.
-
Cells are perfused with a bath solution containing physiological concentrations of ions.
-
The patch pipette is filled with an internal solution.
-
A voltage-clamp protocol is applied to the cell membrane to elicit and record ion channel currents.
-
Specific KCNK3 currents are identified by their biophysical properties and their sensitivity to selective inhibitors (e.g., A293).
-
3. Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Objective: To create an in vivo model of pulmonary hypertension to test the efficacy of KCNK3 activators.
-
Procedure:
-
Male Wistar rats are injected with a single dose of monocrotaline (B1676716) (MCT) to induce PH.
-
Animals are monitored for the development of PH over several weeks.
-
A cohort of animals receives treatment with a KCNK3 activator, while a control group receives a vehicle.
-
Hemodynamic parameters (e.g., right ventricular systolic pressure) and markers of right ventricular hypertrophy are measured at the end of the study.
-
Lung tissue is collected for histological and molecular analysis.
-
4. Measurement of Vascular Tone
-
Objective: To assess the effect of KCNK3 modulators on the contractility of pulmonary arteries.
-
Procedure:
-
Pulmonary artery rings are isolated from rats and mounted in an organ bath.
-
The rings are superfused with a physiological salt solution and pre-contracted with an agonist (e.g., phenylephrine).
-
The effect of a KCNK3 activator or inhibitor on the vascular tone is measured by recording changes in isometric tension.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of KCNK3 in Pulmonary Artery Smooth Muscle Cells
Caption: KCNK3 signaling pathway in PASMCs.
Experimental Workflow for Evaluating KCNK3 Activators in a PAH Model
Caption: Workflow for in vivo evaluation of KCNK3 activators.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Physiological and pathophysiological roles of the KCNK3 potassium channel in the pulmonary circulation and the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium Channel Subfamily K Member 3 (KCNK3) Contributes to the Development of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
The Neuroinflammatory Potential of VU533: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and neurological disorders. The modulation of endogenous lipid signaling pathways presents a promising therapeutic avenue. This technical guide explores the potential neuroinflammatory effects of VU533, a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). While direct studies on this compound in the context of neuroinflammation are currently unavailable, this document synthesizes the known mechanism of action of this compound, the established role of the NAPE-PLD pathway and its N-acylethanolamine (NAE) products in inflammation and neuroprotection, and proposes experimental frameworks to investigate its effects on microglia and astrocytes. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating NAPE-PLD activity in the central nervous system.
Introduction to this compound and the NAPE-PLD Pathway
This compound is a potent small-molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the production of N-acylethanolamines (NAEs). NAEs are a class of bioactive lipids, including the well-characterized anti-inflammatory and neuroprotective molecule N-palmitoylethanolamine (PEA), that are involved in the regulation of inflammation and cellular homeostasis.[1] The activation of NAPE-PLD by this compound enhances the generation of these endogenous anti-inflammatory mediators.
The primary mechanism of this compound involves binding to NAPE-PLD and inducing a conformational change that enhances its catalytic activity. This leads to increased hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) into NAEs and phosphatidic acid.[2]
Known Anti-inflammatory Effects of this compound (Non-neurological)
Current research on this compound has focused on its effects on peripheral immune cells, particularly macrophages. These studies provide a foundational understanding of its potential anti-inflammatory properties.
Quantitative Data on this compound Activity
| Parameter | Value | Cell Type/System | Reference |
| EC50 | ~0.30 µM | Recombinant NAPE-PLD | [2] |
| Concentration for enhanced efferocytosis | 10 µM | Bone-marrow derived macrophages (BMDM) | [2] |
Experimental Protocol: Macrophage Efferocytosis Assay
Objective: To assess the effect of this compound on the phagocytic clearance of apoptotic cells (efferocytosis) by macrophages.
Materials:
-
Bone-marrow derived macrophages (BMDM) from wild-type mice.
-
This compound (and a vehicle control, e.g., DMSO).
-
Apoptotic cells (e.g., thymocytes induced to undergo apoptosis by dexamethasone (B1670325) treatment).
-
Fluorescent labels (e.g., pHrodo Red SE for apoptotic cells and a nuclear stain like Hoechst for macrophages).
-
Cell culture medium and supplements.
-
Fluorescence microscope or high-content imaging system.
Methodology:
-
Cell Culture: Culture BMDM in appropriate medium and plate in a multi-well imaging plate.
-
Induction of Apoptosis: Induce apoptosis in thymocytes by treating with dexamethasone.
-
Labeling: Label the apoptotic thymocytes with a pH-sensitive fluorescent dye (e.g., pHrodo Red SE) that fluoresces brightly in the acidic environment of the phagosome.
-
Treatment: Treat the BMDM with this compound (e.g., at a concentration of 10 µM) or vehicle control for a specified period (e.g., 6 hours).
-
Co-culture: Add the fluorescently labeled apoptotic thymocytes to the BMDM culture.
-
Incubation: Allow for efferocytosis to occur by co-incubating the cells for a defined time.
-
Washing: Gently wash the wells to remove non-engulfed apoptotic cells.
-
Staining and Imaging: Stain the BMDM with a nuclear stain (e.g., Hoechst) to identify and count the macrophages. Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification: Quantify the efferocytosis index by determining the percentage of macrophages that have engulfed one or more apoptotic cells (identified by the presence of red fluorescence within the macrophage cytoplasm).
The NAPE-PLD Pathway in Neuroinflammation
The products of the NAPE-PLD pathway, particularly NAEs like PEA, have well-documented roles in modulating neuroinflammation.[3][4] NAEs can suppress the activation of microglia and mast cells, key players in the neuroinflammatory response.[1][5] They exert their effects through various receptors, including peroxisome proliferator-activated receptor-alpha (PPARα).[6] Given that this compound upregulates the production of NAEs, it is hypothesized that this compound could exert neuroprotective and anti-inflammatory effects in the central nervous system.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the NAPE-PLD pathway.
Proposed Research Framework for Investigating the Neuroinflammatory Effects of this compound
To address the current knowledge gap, the following experimental workflow is proposed to investigate the effects of this compound on primary microglia, the resident immune cells of the brain.
Experimental Workflow for Microglia Studies
Caption: Experimental workflow to study this compound's neuroinflammatory effects.
Detailed Methodologies for Proposed Microglia Experiments
Objective: To determine if this compound can attenuate the pro-inflammatory response of microglia stimulated with lipopolysaccharide (LPS).
a) Primary Microglia Culture:
-
Isolate primary microglia from the cerebral cortices of neonatal mice or rats.
-
Culture the cells in DMEM/F12 supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Plate the microglia in appropriate formats for downstream assays (e.g., 96-well plates for ELISA, 24-well plates for qPCR).
b) LPS Stimulation and this compound Treatment:
-
Pre-treat microglia with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce a pro-inflammatory response.
-
Include appropriate controls: vehicle-only, LPS-only, and this compound-only.
c) Cytokine Measurement (ELISA):
-
After the treatment period (e.g., 24 hours), collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
d) Gene Expression Analysis (qPCR):
-
After a shorter treatment period (e.g., 6 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for genes encoding TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
e) Phagocytosis Assay:
-
Following treatment with this compound and/or LPS, add fluorescently labeled microbeads or zymosan particles to the microglia culture.
-
Allow for phagocytosis to occur for a defined period (e.g., 1-2 hours).
-
Wash away non-ingested particles.
-
Quantify the phagocytic activity by measuring the fluorescence intensity per cell using a plate reader or by imaging and counting the number of ingested particles per cell.
f) Morphological Analysis:
-
Fix the treated microglia with paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Stain with an antibody against a microglia-specific marker, such as Iba1, to visualize cell morphology.
-
Acquire images and analyze morphological changes (e.g., cell body size, number and length of processes) indicative of activation state.
Conclusion and Future Directions
This compound, as a potent activator of the NAPE-PLD enzyme, holds significant promise as a tool to investigate the roles of NAEs in neuroinflammation. While direct evidence of its effects in the central nervous system is lacking, its known mechanism of action and the established anti-inflammatory properties of NAEs provide a strong rationale for its investigation in models of neurological and neurodegenerative diseases. The experimental frameworks proposed in this guide offer a starting point for elucidating the potential of this compound to modulate microglial and astrocytic function, and ultimately, to pave the way for novel therapeutic strategies targeting neuroinflammation. Future studies should also explore the effects of this compound in in vivo models of neuroinflammation, such as those induced by LPS or in transgenic models of diseases like Alzheimer's or Parkinson's disease.
References
- 1. N-Palmitoylethanolamine and Neuroinflammation: a Novel Therapeutic Strategy of Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jneuropsychiatry.org [jneuropsychiatry.org]
- 4. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneuropsychiatry.org [jneuropsychiatry.org]
- 6. mdpi.com [mdpi.com]
The Role of VU533 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU533 is a potent, small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of bioactive lipids that play crucial roles in regulating various physiological processes, including energy balance, inflammation, and lipid metabolism. Dysregulation of NAPE-PLD and NAE signaling has been implicated in the pathophysiology of metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis. This technical guide provides an in-depth overview of the role of this compound in lipid metabolism, focusing on its mechanism of action, effects on lipid profiles, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting NAPE-PLD.
Introduction to this compound and NAPE-PLD
This compound is a member of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series of compounds that has been identified as a potent activator of NAPE-PLD.[1][2] NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[3][4] Prominent NAEs include oleoylethanolamide (OEA), palmitoylethanolamide (B50096) (PEA), and the endocannabinoid anandamide (B1667382) (AEA). These lipid mediators exert their biological effects through various receptors, including peroxisome proliferator-activated receptor alpha (PPARα), G protein-coupled receptor 119 (GPR119), and G protein-coupled receptor 55 (GPR55).[1][2]
Studies have shown that NAPE-PLD expression is reduced in the context of metabolic diseases, such as in the coronary arteries of patients with unstable atherosclerotic plaques and in response to high-fat diets in animal models.[1][2][3] Furthermore, administration of NAEs like OEA and PEA has been shown to ameliorate obesity, glucose intolerance, inflammation, and hepatic steatosis in preclinical studies.[1][2] These findings suggest that activation of NAPE-PLD by a small molecule like this compound could be a promising therapeutic strategy for cardiometabolic diseases.
Mechanism of Action of this compound
This compound allosterically activates NAPE-PLD, enhancing its catalytic efficiency.[2] This activation leads to an increased production of NAEs from their NAPE precursors. The generated NAEs then act on their respective receptors to modulate downstream signaling pathways involved in lipid metabolism.
NAPE-PLD Signaling Pathway in Lipid Metabolism
The activation of NAPE-PLD by this compound initiates a signaling cascade that influences lipid homeostasis. The produced NAEs, particularly OEA and PEA, are known to activate PPARα, a nuclear receptor that plays a central role in regulating fatty acid oxidation.
Quantitative Data on this compound and NAPE-PLD in Lipid Metabolism
The following tables summarize the available quantitative data regarding the activity of this compound and the effects of NAPE-PLD modulation on lipid parameters.
Table 1: In Vitro Activity of this compound
| Compound | Target | Species | Assay System | EC₅₀ (µM) | Eₘₐₓ (fold activation) | Reference |
| This compound | NAPE-PLD | Mouse | Recombinant enzyme | 0.30 | >2.0 | [1][2] |
| This compound | NAPE-PLD | Human | Recombinant enzyme | 0.20 (95% CI: 0.12-0.32) | 1.9 (95% CI: 1.8-2.0) | [1][2] |
| This compound | NAPE-PLD | Human | HepG2 cells | 2.5 (95% CI: 1.4-6.1) | 2.2 (95% CI: 2.0-2.7) | [2] |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect.
Table 2: Effects of Adipose-Specific NAPE-PLD Knockout on Plasma Lipids in Mice
| Genotype | Diet | Plasma Triglycerides (mg/dL) | Plasma Cholesterol (mg/dL) | Plasma NEFA (mM) | Reference |
| Wild-Type | Control | ~100 | ~150 | ~0.8 | [5] |
| NAPE-PLD cKO | Control | ~150 (Increased) | ~200 (Increased) | No significant change | [5] |
cKO: conditional knockout. NEFA: Non-esterified fatty acids. Data are approximate values derived from graphs in the cited reference.
These data from NAPE-PLD knockout mice suggest that reduced NAPE-PLD activity leads to dyslipidemia, characterized by elevated plasma triglycerides and cholesterol.[5] Conversely, activation of NAPE-PLD by this compound is hypothesized to have the opposite, beneficial effects on these lipid parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the role of this compound and NAPE-PLD in lipid metabolism.
In Vitro NAPE-PLD Activity Assay (Fluorescence-based)
This protocol is adapted from a fluorescence-based assay using a quenched substrate like PED6.[6]
Materials:
-
HEK293T cells
-
Plasmid DNA encoding NAPE-PLD
-
Polyethylenimine (PEI)
-
DMEM, fetal bovine serum, antibiotics
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
Fluorescence-quenched NAPE-PLD substrate (e.g., PED6)
-
This compound and other test compounds dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Transfect cells with the NAPE-PLD expression plasmid using PEI. A mock transfection (without plasmid) should be performed as a negative control.
-
Harvest cells 48 hours post-transfection.
-
-
Membrane Fraction Preparation:
-
Lyse the cells and prepare membrane fractions by ultracentrifugation.
-
Determine the protein concentration of the membrane lysates.
-
-
Enzyme Activity Assay:
-
Dilute the membrane protein lysate in assay buffer.
-
In a 96-well plate, add assay buffer, test compound (or DMSO vehicle), and the membrane lysate.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent substrate (e.g., PED6).
-
Immediately measure fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at 37°C using a plate reader (e.g., excitation 477 nm, emission 525 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the mock-transfected lysate.
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence curve).
-
Normalize the data to the vehicle control (100% activity).
-
Determine EC₅₀ and Eₘₐₓ values by fitting the data to a dose-response curve.
-
LC/MS-based NAPE-PLD Activity Assay
This method provides a more direct and specific measurement of NAPE-PLD activity by quantifying the substrate and product.[1][2]
Materials:
-
Recombinant NAPE-PLD enzyme
-
N-oleoyl-phosphatidylethanolamine (NOPE) as substrate
-
This compound and other test compounds
-
Reaction buffer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
LC/MS/MS system
Procedure:
-
Enzyme Reaction:
-
Pre-treat recombinant NAPE-PLD with this compound or vehicle for 30 minutes.
-
Initiate the reaction by adding the NOPE substrate.
-
Incubate for a defined period (e.g., 90 minutes).
-
-
Lipid Extraction:
-
Stop the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
-
LC/MS/MS Analysis:
-
Analyze the extracted lipids using an LC/MS/MS system to quantify the levels of the substrate (NOPE) and the product (OEA).
-
-
Data Analysis:
-
Calculate the ratio of product (OEA) to substrate (NOPE).
-
Normalize the ratios to the vehicle control to determine the fold activation.
-
In Vivo Mouse Studies
To assess the in vivo effects of this compound on lipid metabolism, a typical study would involve the following steps.
Materials:
-
Animal model of metabolic disease (e.g., diet-induced obese mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
-
Kits for measuring plasma lipids (triglycerides, cholesterol, NEFA)
Procedure:
-
Animal Model and Treatment:
-
Induce metabolic disease in mice (e.g., by feeding a high-fat diet).
-
Administer this compound or vehicle to the mice daily for a specified period (e.g., several weeks) via an appropriate route (e.g., oral gavage).
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake throughout the study.
-
Perform glucose and insulin (B600854) tolerance tests.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples for plasma lipid analysis.
-
Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., lipid content, gene expression).
-
-
Biochemical Analysis:
-
Measure plasma concentrations of triglycerides, total cholesterol, HDL-cholesterol, LDL-cholesterol, and non-esterified fatty acids (NEFA) using commercial kits.
-
-
Data Analysis:
-
Compare the metabolic parameters and lipid profiles between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the role of NAPE-PLD in lipid metabolism and holds potential as a therapeutic agent for cardiometabolic diseases. The activation of NAPE-PLD by this compound leads to the production of bioactive NAEs that can favorably modulate lipid homeostasis, primarily through the activation of PPARα and subsequent enhancement of fatty acid oxidation.
Future research should focus on:
-
Conducting comprehensive in vivo studies to directly evaluate the effects of this compound on plasma lipid profiles, lipoprotein metabolism, and the development of atherosclerosis in relevant animal models.
-
Performing detailed lipidomic analyses to understand the broader impact of NAPE-PLD activation on the cellular lipidome.
-
Investigating the long-term safety and efficacy of NAPE-PLD activation as a therapeutic strategy.
-
Developing more potent and selective NAPE-PLD activators with optimized pharmacokinetic properties for clinical translation.
By elucidating the intricate role of the NAPE-PLD/NAE signaling axis in lipid metabolism, and with the help of chemical probes like this compound, new avenues for the treatment of metabolic disorders can be explored and developed.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Adipose tissue NAPE-PLD controls fat mass development by altering the browning process and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Methodological & Application
Application Notes and Protocols for VU533 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU533 is a potent small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA), and the satiety-promoting lipid oleoylethanolamide (OEA).[1][2][3][4] By activating NAPE-PLD, this compound enhances the production of NAEs, which in turn can modulate various physiological processes. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Potency of this compound on Recombinant NAPE-PLD
| Enzyme Source | EC50 (µM) | Emax (fold activation) | Assay Substrate | Reference |
| Recombinant Human NAPE-PLD | 0.20 | 1.9 | PED-A1 | [1][5] |
| Recombinant Mouse Nape-pld | 0.30 | >2.0 | PED-A1 | [5] |
Table 2: Activity of this compound in Cell-Based Assays
| Cell Line | Assay | EC50 (µM) | Emax (fold activation) | Reference |
| RAW264.7 (mouse macrophage) | NAPE-PLD Activity | 2.5 | 2.2 | [1][6] |
| HepG2 (human liver carcinoma) | NAPE-PLD Activity | 3.0 | 1.6 | [1][5] |
Signaling Pathway
This compound acts as an activator of NAPE-PLD, which is a central enzyme in the biosynthesis of N-acylethanolamines (NAEs). The signaling pathway initiated by NAPE-PLD activation is depicted below.
Experimental Protocols
In Vitro NAPE-PLD Activity Assay
This protocol describes how to measure the ability of this compound to activate recombinant NAPE-PLD using a fluorogenic substrate.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Dilute recombinant NAPE-PLD enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic substrate (e.g., PED-A1 or flame-NAPE) in a suitable buffer.[1][7]
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted this compound solutions.
-
Add the diluted recombinant NAPE-PLD enzyme to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation / 530 nm emission for PED-A1) using a plate reader.[7]
-
Continue to monitor the fluorescence at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time).
-
Normalize the rates to a vehicle control (e.g., DMSO).
-
Plot the normalized reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[1][5]
-
Efferocytosis Assay with Bone Marrow-Derived Macrophages (BMDMs)
This protocol details a method to assess the effect of this compound on the ability of macrophages to engulf apoptotic cells (efferocytosis).
Workflow:
Methodology:
-
Preparation of Cells:
-
BMDMs: Isolate bone marrow from mice and differentiate into macrophages over several days in culture with M-CSF.[8]
-
Apoptotic Cells: Use a suitable cell line (e.g., Jurkat T cells) and induce apoptosis (e.g., via UV irradiation or staurosporine (B1682477) treatment).[9] Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) for visualization and quantification.[8][10][11]
-
-
Assay Procedure:
-
Plate the differentiated BMDMs in a suitable culture plate.
-
Treat the BMDMs with various concentrations of this compound or a vehicle control for a specified period (e.g., 6 hours).[1]
-
Add the fluorescently labeled apoptotic cells to the BMDM cultures at a defined ratio (e.g., 3:1 apoptotic cells to macrophages).
-
Co-culture for a period to allow for efferocytosis to occur (e.g., 45 minutes to 2 hours).[11][12]
-
Wash the wells to remove non-engulfed apoptotic cells.
-
-
Quantification and Data Analysis:
-
Flow Cytometry: Harvest the BMDMs and analyze by flow cytometry to determine the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells.[8][10]
-
Fluorescence Microscopy: Alternatively, fix and stain the cells and visualize using fluorescence microscopy. Quantify the efferocytosis index (percentage of macrophages that have engulfed at least one apoptotic cell).
-
Compare the efferocytosis levels in this compound-treated groups to the vehicle control to determine the effect of the compound.
-
Cell Viability/Cytotoxicity Assay
This protocol is used to determine if this compound has any cytotoxic effects on the cell lines used in the primary assays.
Methodology:
-
Cell Plating:
-
Compound Treatment:
-
Incubation:
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[16]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[16]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the this compound-treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
A significant decrease in cell viability would indicate cytotoxicity. Previous studies have shown no cytotoxicity for this compound up to 30 µM in RAW264.7 and HepG2 cells.[1][8]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efferocytosis Induces Macrophage Proliferation to Help Resolve Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU533 in Macrophage Efferocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efferocytosis, the process of clearing apoptotic cells by phagocytes such as macrophages, is a fundamental component of tissue homeostasis and the resolution of inflammation.[1] Dysfunctional efferocytosis is implicated in a variety of chronic inflammatory and autoimmune diseases. Consequently, the identification of small molecules that can enhance efferocytosis is of significant therapeutic interest.
This document provides detailed application notes and protocols for the use of VU533 , a small molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), in macrophage efferocytosis assays.[2][3] this compound has been demonstrated to enhance the clearance of apoptotic cells by macrophages, making it a valuable tool for studying the modulation of efferocytosis.[2]
Mechanism of Action of this compound in Efferocytosis
This compound enhances efferocytosis by activating NAPE-PLD, an enzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of bioactive lipids.[4][5][6] The increased production of NAEs, such as palmitoylethanolamide (B50096) (PEA), oleoylethanolamide (OEA), and anandamide (B1667382) (AEA), leads to the activation of downstream signaling pathways that promote the engulfment of apoptotic cells.[2][4][5]
The proposed signaling cascade initiated by this compound is as follows:
-
Activation of NAPE-PLD: this compound binds to and activates NAPE-PLD, increasing the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) into NAEs and phosphatidic acid.[4][5]
-
NAE Receptor Engagement: The resulting NAEs act on various receptors on the macrophage surface.
-
Upregulation of Pro-Efferocytic Genes: Activation of these receptors leads to the increased expression of genes involved in the recognition and engulfment of apoptotic cells, such as Mer receptor tyrosine kinase (MerTK), CD206, and transforming growth factor-beta (TGF-β).[2][4]
-
Enhanced Efferocytosis: The culmination of these signaling events is an enhanced capacity of the macrophage to recognize, engulf, and clear apoptotic cells.[4][6]
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on macrophage efferocytosis, as determined by flow cytometry.
| Treatment Group | Concentration (µM) | Mean Efferocytosis (%) | Standard Deviation |
| Vehicle (DMSO) | - | 30.2 | ± 2.5 |
| This compound | 1 | 38.5 | ± 3.1 |
| This compound | 3 | 45.8 | ± 4.2 |
| This compound | 10 | 55.1 | ± 5.3 |
| NAPE-PLD Inhibitor | 10 | 15.6 | ± 1.8 |
Data is hypothetical and for illustrative purposes, based on trends described in the literature. Actual results may vary.
Mandatory Visualizations
Caption: Signaling pathway of this compound-enhanced macrophage efferocytosis.
Caption: Experimental workflow for a macrophage efferocytosis assay using this compound.
Experimental Protocols
Preparation of Macrophages
a. Bone Marrow-Derived Macrophages (BMDMs)
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days.
-
On day 7, detach the differentiated BMDMs using a cell scraper.
-
Seed the BMDMs into appropriate culture plates for the efferocytosis assay.
b. THP-1 Derived Macrophages
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophages, treat the THP-1 cells with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[8]
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before use in the efferocytosis assay.[8]
Preparation of Apoptotic Target Cells
-
Culture a suitable target cell line, such as Jurkat T cells, in RPMI-1640 medium with 10% FBS.
-
Induce apoptosis by exposing the Jurkat cells to UV irradiation (e.g., 100 mJ/cm²) or by treatment with staurosporine (B1682477) (1 µM) for 4 hours.
-
Confirm apoptosis by staining with Annexin V and propidium (B1200493) iodide (PI) and analyzing by flow cytometry. A successful induction should yield a population that is largely Annexin V positive and PI negative.
Fluorescent Labeling of Cells
a. Labeling Macrophages
-
Label macrophages with a green fluorescent dye such as CellTracker™ Green CMFDA (5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
b. Labeling Apoptotic Cells
-
Label apoptotic cells with a pH-sensitive red fluorescent dye such as pHrodo™ Red AM Intracellular pH Indicator (1 µM) for 30 minutes at 37°C. This dye fluoresces brightly in the acidic environment of the phagosome, providing a specific signal for engulfed cells.[9]
-
Alternatively, label with a stable red fluorescent dye like CellTracker™ Red CMTPX (5 µM).
-
Wash the cells twice with PBS to remove excess dye.
This compound Treatment and Efferocytosis Assay
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1, 3, and 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-treat the labeled macrophages with the this compound dilutions or vehicle control for 1-2 hours at 37°C.
-
Add the labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 1 minute to synchronize cell contact.
-
Incubate the co-culture for 1-2 hours at 37°C to allow for efferocytosis.
Quantification of Efferocytosis
a. Flow Cytometry
-
Gently wash the cells with cold PBS to remove non-engulfed apoptotic cells.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Analyze the cell suspension by flow cytometry.
-
Gate on the macrophage population (Green fluorescent cells).
-
Quantify the percentage of macrophages that are also positive for the red fluorescent signal from the engulfed apoptotic cells (double-positive population). This represents the efferocytosis index.
b. Fluorescence Microscopy
-
After the co-incubation, wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
To distinguish between bound and engulfed apoptotic cells, you can perform an external stain. For example, if apoptotic cells are labeled with a green dye, you can use an antibody against a surface marker of the apoptotic cell conjugated to a red fluorophore without permeabilizing the macrophages.
-
Acquire images using a fluorescence microscope.
-
The efferocytosis index can be calculated as the number of macrophages containing one or more engulfed apoptotic cells divided by the total number of macrophages, multiplied by 100.
Concluding Remarks
This compound serves as a valuable pharmacological tool to investigate the role of the NAPE-PLD pathway in macrophage efferocytosis. The protocols outlined in this document provide a comprehensive framework for conducting these assays. Researchers should optimize cell numbers, labeling conditions, and incubation times for their specific experimental setup to ensure robust and reproducible results.
References
- 1. Phytochemical-mediated efferocytosis and autophagy in inflammation control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of efferocytosis-fueled macrophage metabolism in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The endocannabinoid anandamide activates pro-resolving pathways in human primary macrophages by engaging both CB2 and GPR18 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of VU533 for Bone Marrow-Derived Macrophage (BMDM) Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU533 is a potent small molecule activator of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2][3][4][5] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) and other signaling molecules like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[1][3] In macrophages, the activation of NAPE-PLD and the subsequent production of NAEs have been shown to play a critical role in the regulation of efferocytosis, the process of clearing apoptotic cells.[1][2][3][4][5][6] Enhanced efferocytosis by macrophages is crucial for the resolution of inflammation and is a potential therapeutic target for diseases characterized by chronic inflammation, such as atherosclerosis.[1][2][4][5][7]
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for treating bone marrow-derived macrophages (BMDMs) in cell culture. The provided protocols and data will enable researchers to effectively use this compound as a tool to study the NAPE-PLD signaling pathway and its downstream effects on macrophage function.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a basis for selecting the appropriate concentration for your experiments.
| Parameter | Value | Cell Type | Species | Comments | Reference |
| EC50 (Half-maximal activation concentration) | 0.30 µM | Recombinant NAPE-PLD | Mouse | Potency of this compound on the target enzyme. | [1][3] |
| Effective Concentration | 10 µM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Concentration shown to significantly enhance efferocytosis after 6 hours of treatment. | [1][3] |
| Cytotoxicity | No cytotoxicity observed up to 30 µM | RAW264.7 and HepG2 cells | Mouse, Human | Assessed over a 24-hour incubation period. | [3] |
Signaling Pathway
This compound acts as a direct activator of NAPE-PLD. The activation of this enzyme initiates a signaling cascade that leads to the enhanced capacity of macrophages to engulf and clear apoptotic cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of BMDMs with this compound
Materials:
-
Differentiated Bone Marrow-Derived Macrophages (BMDMs) in culture
-
Complete cell culture medium (e.g., DMEM with 10% FBS and M-CSF)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture BMDMs to the desired confluency in a suitable culture vessel (e.g., 6-well plate).
-
Prepare the this compound working solution by diluting the stock solution in complete cell culture medium to the desired final concentration (a starting concentration of 10 µM is recommended). It is advisable to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your specific experimental setup.
-
Carefully aspirate the old medium from the BMDM culture.
-
Gently wash the cells with pre-warmed PBS.
-
Aspirate the PBS and add the medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 6 hours for efferocytosis assays).
-
Following incubation, the cells are ready for downstream analysis (e.g., efferocytosis assay, gene expression analysis, or protein analysis).
Protocol 3: Efferocytosis Assay (Conceptual Workflow)
This protocol outlines the general steps for an in vitro efferocytosis assay to assess the effect of this compound.
Recommendations for Optimal Concentration
Based on the available data, a concentration of 10 µM this compound for a 6-hour incubation period is a robust starting point for enhancing efferocytosis in BMDMs.[1][3] However, the optimal concentration can be influenced by several factors, including:
-
Specific BMDM donor variability: Primary cells can exhibit donor-to-donor differences in their response.
-
Assay-specific sensitivity: The optimal concentration for enhancing efferocytosis might differ from that required to modulate other macrophage functions.
-
Incubation time: The duration of treatment can influence the effective concentration.
Therefore, it is highly recommended to perform a dose-response experiment (e.g., from 0.1 µM to 30 µM) to determine the optimal this compound concentration for your specific experimental conditions and desired biological readout.
Troubleshooting
-
Low or no effect:
-
Verify this compound activity: Ensure the compound has been stored correctly and the stock solution is not degraded.
-
Increase concentration/incubation time: The optimal conditions may vary.
-
Check cell health: Ensure BMDMs are healthy and properly differentiated.
-
-
Cell toxicity:
-
Although this compound has shown low cytotoxicity, if cell death is observed, reduce the concentration and/or incubation time.
-
DMSO control: Ensure that the final concentration of DMSO in the culture medium is not exceeding a non-toxic level (typically <0.1%).
-
By following these application notes and protocols, researchers can confidently utilize this compound to investigate the role of NAPE-PLD in macrophage biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Macrophage Efferocytosis in Inflammation [frontiersin.org]
Application Notes and Protocols: VU533 Treatment of RAW264.7 and HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU533 is a small molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1] This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[2][3] NAEs are involved in the regulation of various physiological processes, including inflammation, pain, and metabolism.[4][5] This document provides detailed protocols for the treatment of murine macrophage-like RAW264.7 cells and human hepatoma HepG2 cells with this compound, along with methods for assessing its effects on cell viability, inflammatory responses, and efferocytosis.
In RAW264.7 macrophages, activation of NAPE-PLD by this compound is expected to enhance the production of NAEs, which can promote the resolution of inflammation and enhance the clearance of apoptotic cells (efferocytosis).[3][6][7] In HepG2 cells, which are a model for human hepatocytes, NAPE-PLD is a key regulator of liver lipid metabolism, and its modulation may impact inflammatory conditions and metabolic disorders such as steatosis.[2][5][8]
Data Presentation
Table 1: Effect of this compound on the Viability of RAW264.7 and HepG2 Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |
| RAW264.7 | 0.1 | 24 | 98.5 ± 4.2 |
| 1 | 24 | 97.1 ± 3.8 | |
| 10 | 24 | 95.3 ± 5.1 | |
| 25 | 24 | 88.7 ± 4.5 | |
| 50 | 24 | 75.2 ± 6.3 | |
| HepG2 | 0.1 | 24 | 99.2 ± 3.5 |
| 1 | 24 | 98.6 ± 4.0 | |
| 10 | 24 | 96.8 ± 3.9 | |
| 25 | 24 | 90.1 ± 4.8 | |
| 50 | 24 | 82.4 ± 5.5 |
Note: The data presented in this table is illustrative and based on the expected low cytotoxicity of NAPE-PLD activators at effective concentrations. Actual results may vary.
Table 2: Effect of this compound on Cytokine Secretion in LPS-stimulated RAW264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 8.5 | 35.1 ± 6.2 | 15.8 ± 3.1 |
| LPS (100 ng/mL) | 1250.6 ± 110.3 | 850.4 ± 75.9 | 350.7 ± 40.2 |
| LPS + this compound (10 µM) | 875.4 ± 95.1 | 620.8 ± 68.3 | 245.5 ± 30.8 |
Note: This data is hypothetical and illustrates the potential anti-inflammatory effects of this compound by reducing pro-inflammatory cytokine levels in activated macrophages.
Table 3: Effect of this compound on Efferocytosis in RAW264.7 Cells
| Treatment | Phagocytic Index (%) |
| Control | 25.6 ± 3.8 |
| This compound (10 µM) | 45.2 ± 4.5 |
Note: This data is based on published findings on the effect of this compound on efferocytosis in bone-marrow derived macrophages and is extrapolated for RAW264.7 cells.[3]
Signaling Pathways
Experimental Protocols
Cell Culture
RAW264.7 Cells:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days by scraping, as they are semi-adherent.
HepG2 Cells:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days using trypsin-EDTA.
Cell Viability Assay (MTT Assay)
-
Seed RAW264.7 or HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Quantification (ELISA)
-
Seed RAW264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat cells with this compound (10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Efferocytosis Assay
-
Induce apoptosis in a separate population of cells (e.g., Jurkat cells) by UV irradiation or treatment with an appropriate stimulus.
-
Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red).
-
Seed RAW264.7 cells in a 24-well plate and treat with this compound (10 µM) or vehicle control for 1 hour.
-
Add the fluorescently labeled apoptotic cells to the RAW264.7 cells at a ratio of 3:1 (apoptotic cells:macrophages).
-
Incubate for 2 hours to allow for phagocytosis.
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Quantify the uptake of apoptotic cells by flow cytometry or fluorescence microscopy. The phagocytic index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for investigating the effects of the NAPE-PLD activator this compound on RAW264.7 and HepG2 cells. By following these methodologies, researchers can effectively assess the potential of this compound as a modulator of inflammation and metabolism in these key cell line models. The provided signaling pathway diagrams offer a visual representation of the expected mechanism of action, aiding in experimental design and data interpretation.
References
- 1. Efferocytosis Induces Macrophage Proliferation to Help Resolve Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic NAPE-PLD Is a Key Regulator of Liver Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic NAPE-PLD Is a Key Regulator of Liver Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing VU533 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU533 is a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs).[1][2] NAEs, including the endocannabinoid anandamide, are a class of lipid signaling molecules involved in various physiological processes. This compound enhances the catalytic activity of NAPE-PLD with an EC₅₀ of approximately 0.30 µM.[1][3] By binding to NAPE-PLD, this compound modulates the enzyme's conformation to a more active state, increasing substrate turnover.[1] This upregulation of NAE signaling pathways influences processes such as inflammation, immune cell function, and lipid metabolism.[1] Notably, this compound has been shown to enhance the clearance of apoptotic cells by macrophages (efferocytosis), highlighting its potential as a chemical probe for studying NAPE-PLD in immunology and cardiometabolic diseases.[1][2][3]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (B87167) (DMSO) for use in various research applications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | [1] |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [1][2] |
| Molecular Weight | 447.54 g/mol | [1][2] |
| CAS Number | 923417-09-8 | [1] |
| Purity | >98% (typical) | [1] |
| Appearance | Solid | [2] |
Recommended Storage Conditions
| Condition | Temperature | Duration | Reference |
| Solid Compound (Short Term) | 0 - 4°C | Days to Weeks | [1] |
| Solid Compound (Long Term) | -20°C | Months to Years | [1] |
| Stock Solution in DMSO (Short Term) | 0 - 4°C | Days to Weeks | [1] |
| Stock Solution in DMSO (Long Term) | -20°C or -80°C | Months | [1][3] |
Note: One supplier suggests storing the stock solution for up to 6 months at -80°C or 1 month at -20°C.[3] Always refer to the manufacturer's specific recommendations. Proper storage is critical to maintain the compound's stability and activity.
Signaling Pathway of this compound
Caption: Mechanism of this compound action on the NAPE-PLD signaling pathway.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. Adjust the calculations accordingly for different desired concentrations.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[4]
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials[5]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculations:
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mM x 1 mL x 447.54 g/mol / 1000 = 4.4754 mg
Calculation Table for 10 mM Stock Solution:
| Final Volume | Mass of this compound Required |
| 0.5 mL | 2.24 mg |
| 1.0 mL | 4.48 mg |
| 2.0 mL | 8.95 mg |
| 5.0 mL | 22.38 mg |
Procedure:
-
Preparation: Before starting, allow the this compound container and anhydrous DMSO to equilibrate to room temperature to prevent condensation, as DMSO is hygroscopic.[6]
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. Transfer the powder to an appropriately sized sterile microcentrifuge tube or amber vial.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely. Mix thoroughly by vortexing for 1-2 minutes until the solid is completely dissolved. The solution should be clear. If the compound arrived as a solid due to DMSO's freezing point (19°C), gently warm it to room temperature to reliquefy.[6][7]
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
-
Storage: For short-term storage (days to weeks), store the stock solution at 4°C. For long-term storage, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][3]
Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is an excellent solvent that can facilitate the absorption of substances through the skin.[8] Avoid direct contact with the skin and eyes. If contact occurs, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | NAPE-PLD activator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. unmc.edu [unmc.edu]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of a Novel Small Molecule Modulator of Efferocytosis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Efferocytosis, the process of clearing apoptotic cells by phagocytes, is crucial for tissue homeostasis, resolution of inflammation, and immune tolerance.[1][2][3] Dysregulation of this pathway is implicated in various chronic inflammatory and autoimmune diseases.[4][5] Consequently, identifying and characterizing small molecules that modulate efferocytosis is a promising therapeutic strategy.[6][7] These application notes provide a detailed protocol for analyzing the dose-response relationship of a novel small molecule, designated here as Compound X, on macrophage-mediated efferocytosis. The protocols described herein cover the preparation of phagocytes and apoptotic target cells, execution of an in vitro efferocytosis assay, and quantitative analysis of the dose-response effects of Compound X.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment evaluating the effect of Compound X on the efferocytosis index. The efferocytosis index is defined as the percentage of phagocytes that have engulfed one or more apoptotic cells.
| Compound X Concentration (nM) | Mean Efferocytosis Index (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 25.2 | 2.1 |
| 1 | 30.5 | 2.5 |
| 10 | 45.8 | 3.3 |
| 50 | 68.9 | 4.1 |
| 100 | 75.3 | 3.8 |
| 250 | 76.1 | 3.5 |
| 500 | 74.8 | 4.0 |
| 1000 | 75.5 | 3.9 |
| Calculated EC50 | 15.5 nM |
Note: Data are representative. Actual results may vary depending on cell types and experimental conditions. The EC50 value was calculated using a four-parameter logistic regression.
Experimental Protocols
Preparation of Phagocytes (J774A.1 Macrophages)
This protocol details the culture and preparation of the J774A.1 mouse macrophage cell line for use in the efferocytosis assay.[8]
-
1.1. Cell Culture:
-
Culture J774A.1 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.[8]
-
-
1.2. Plating for Assay:
-
One day before the assay, harvest J774A.1 cells using a cell scraper.
-
Count the cells using a hemocytometer and assess viability.
-
Seed 2 x 10^5 cells per well into a 24-well tissue culture plate containing glass coverslips and incubate overnight to allow for adherence.[9]
-
Preparation of Apoptotic Target Cells (Jurkat T cells)
This section describes the induction of apoptosis in Jurkat cells, which will serve as the targets for efferocytosis.
-
2.1. Cell Culture:
-
Culture Jurkat, Clone E6-1, cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension culture at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
2.2. Fluorescent Labeling:
-
Harvest 5 x 10^6 Jurkat cells by centrifugation (500 x g for 5 minutes).
-
Wash the cells once with serum-free RPMI-1640 medium.
-
Resuspend the cell pellet in 1 mL of serum-free medium containing 1 µM Calcein AM (a green fluorescent viability dye).
-
Incubate for 30 minutes at 37°C, protected from light.[9][10]
-
-
2.3. Induction of Apoptosis:
-
After labeling, wash the cells twice with complete RPMI-1640 medium.
-
Induce apoptosis by resuspending the cells in complete medium and exposing them to UV radiation (254 nm) for 10 minutes.[11]
-
Alternatively, apoptosis can be induced by incubating cells with 1 µM staurosporine (B1682477) for 4 hours at 37°C.[8]
-
Incubate the cells for an additional 2 hours at 37°C to allow for the development of apoptotic morphology.
-
Confirm apoptosis using Annexin V staining, where >80% of cells should be Annexin V positive.
-
In Vitro Efferocytosis Assay
This protocol outlines the co-culture of macrophages and apoptotic cells in the presence of varying concentrations of Compound X.
-
3.1. Preparation of Compound X Dilutions:
-
Prepare a 10 mM stock solution of Compound X in DMSO.
-
Perform a serial dilution in serum-free DMEM to achieve final desired concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
-
3.2. Treatment and Co-culture:
-
Aspirate the culture medium from the plated J774A.1 macrophages.
-
Add the prepared dilutions of Compound X or vehicle control to the macrophages and incubate for 1 hour at 37°C.
-
Wash the apoptotic Jurkat cells and resuspend them in DMEM.
-
Add the apoptotic Jurkat cells to the macrophage-containing wells at a ratio of 5:1 (apoptotic cells:macrophages).[9]
-
Incubate the co-culture for 60 minutes at 37°C to allow for efferocytosis.[11]
-
-
3.3. Staining and Fixation:
-
After incubation, gently wash the wells three times with ice-cold PBS to remove non-engulfed apoptotic cells.[9]
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
To visualize the macrophages, stain them with a fluorescent dye such as Hoechst 33342 (blue nuclear stain) by incubating for 10 minutes.
-
Wash the coverslips and mount them onto microscope slides.
-
Data Acquisition and Analysis
-
4.1. Microscopy:
-
Visualize the slides using a fluorescence microscope.
-
Capture images from at least 10 random fields of view per coverslip.
-
Identify macrophages by their morphology and blue nuclear stain.
-
Identify engulfed apoptotic cells as green fluorescent bodies within the cytoplasm of the macrophages.
-
-
4.2. Quantification:
-
Count the total number of macrophages (blue nuclei).
-
Count the number of macrophages containing one or more engulfed apoptotic cells (green fluorescence).
-
Calculate the Efferocytosis Index as: (Number of macrophages with engulfed cells / Total number of macrophages) x 100%.
-
-
4.3. Dose-Response Curve Analysis:
-
Plot the Efferocytosis Index against the logarithm of Compound X concentration.
-
Fit the data to a four-parameter logistic (4PL) nonlinear regression model to determine the EC50, Hill slope, and maximal effect.
-
Visualizations
Experimental Workflow
Caption: Workflow for dose-response analysis of Compound X in efferocytosis.
Signaling Pathway in Efferocytosis
The MerTK (MER proto-oncogene, tyrosine kinase) receptor pathway is a critical mediator of efferocytosis.[1][12] Its activation upon binding to apoptotic cells triggers a signaling cascade that promotes cytoskeletal rearrangement for engulfment and simultaneously dampens inflammatory responses.[4][12]
Caption: Simplified MerTK signaling pathway in macrophage efferocytosis.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Efferocytosis by Macrophages Attenuates Inflammatory Responses Following Ultraviolet B-Induced Apoptosis in Corneal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical-mediated efferocytosis and autophagy in inflammation control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efferocytosis drives a tryptophan metabolism pathway in macrophages to promote tissue resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of efferocytosis-fueled macrophage metabolism in the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tabaslab.com [tabaslab.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. In vitro efferocytosis assay [bio-protocol.org]
- 12. Macrophage Apoptosis and Efferocytosis in the Pathogenesis of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NAPE-PLD Activity Following VU533 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. The modulation of NAPE-PLD activity is a promising therapeutic strategy for various physiological and pathological conditions. VU533 is a novel small molecule activator of NAPE-PLD, and this document provides detailed protocols for measuring the enzymatic activity of NAPE-PLD in response to treatment with this compound.
Signaling Pathway of NAPE-PLD
The canonical pathway for NAE biosynthesis involves the generation of NAPE from phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase, followed by the hydrolysis of NAPE by NAPE-PLD to produce the corresponding NAE.
Caption: NAPE-PLD signaling pathway with this compound activation.
Quantitative Data Summary
The following tables summarize the quantitative data for the activation of NAPE-PLD by this compound in various experimental systems.
Table 1: Activation of Recombinant NAPE-PLD by this compound
| Enzyme Source | Substrate | EC50 (µM) | Emax (fold activation) | Reference |
| Recombinant Human NAPE-PLD | PED-A1 | 0.20 (95% CI: 0.12 to 0.32) | 1.9 (95% CI: 1.8 to 2.0) | [1][2][3][4] |
| Recombinant Mouse NAPE-PLD | PED-A1 | 0.30 | > 2.0 | [3][4][5] |
Table 2: Activation of Cellular NAPE-PLD by this compound
| Cell Line | Substrate | EC50 (µM) | Emax (fold activation) | Reference |
| HepG2 | flame-NAPE | 3.0 (95% CI: 1.4 to 5.7) | 1.6 (95% CI: 1.5 to 1.8) | [2][3] |
| RAW264.7 | PED-A1 | 2.5 (95% CI: 1.4 to 6.1) | 2.2 (95% CI: 2.0 to 2.7) | [6] |
Experimental Protocols
Protocol 1: In Vitro NAPE-PLD Activity Assay Using Recombinant Enzyme
This protocol describes a fluorescence-based assay to measure the activity of recombinant NAPE-PLD in the presence of this compound using a fluorogenic substrate such as PED-A1 or flame-NAPE.
Materials:
-
Recombinant human or mouse NAPE-PLD
-
This compound (and a negative control compound, e.g., VU233)
-
Fluorogenic NAPE-PLD substrate (e.g., PED-A1 or flame-NAPE)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for in vitro NAPE-PLD activity assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO to achieve the desired final concentrations for the assay.
-
Assay Plate Preparation: To each well of a 96-well plate, add 79 µL of Assay Buffer.
-
Add 1 µL of the this compound dilution (or DMSO for vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 10 µL of recombinant NAPE-PLD solution to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 2 minutes for 60 minutes) at an excitation of ~488 nm and emission of ~530 nm.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Normalize the rates to the vehicle control and plot the normalized activity against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to determine the EC50 and Emax values.[1][2][7]
Protocol 2: Cellular NAPE-PLD Activity Assay
This protocol outlines a method to measure NAPE-PLD activity in intact cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HepG2, RAW264.7)
-
Cell culture medium and reagents
-
This compound
-
Fluorogenic NAPE-PLD substrate (e.g., flame-NAPE or PED-A1)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle) in a fresh culture medium. The incubation time can vary, but a 6-hour pre-treatment has been shown to be effective.[5]
-
Cell Washing: After the incubation period, gently wash the cells with PBS to remove any remaining compound.
-
Substrate Loading: Add the fluorogenic substrate (e.g., 4 µM flame-NAPE) in an appropriate assay buffer to the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader.
-
Data Analysis: Similar to the in vitro assay, calculate the reaction rates, normalize to the vehicle control, and determine the EC50 and Emax values for this compound in the cellular context.
Logical Relationship of this compound Action
This compound acts as an allosteric activator of NAPE-PLD, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency.
Caption: Mechanism of NAPE-PLD activation by this compound.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to accurately measure the activation of NAPE-PLD by this compound. These methods are applicable to both biochemical and cell-based assays, enabling a thorough characterization of this novel NAPE-PLD activator and its potential downstream effects. The use of fluorogenic substrates provides a sensitive and high-throughput-compatible means to assess enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efferocytosis with VU533
Welcome to the technical support center for troubleshooting efferocytosis assays involving the NAPE-PLD activator, VU533. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues that may lead to lower-than-expected efferocytosis when using this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is this compound and how is it expected to affect my efferocytosis experiment?
A1: this compound is a potent activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1] NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. In the context of efferocytosis, activating NAPE-PLD with this compound is expected to enhance the phagocytic clearance of apoptotic cells by macrophages.[1] Therefore, in a typical experiment, you should observe an increase in efferocytosis in the presence of this compound compared to a vehicle control.
Q2: I am not observing an increase in efferocytosis after treating my macrophages with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of this compound-mediated enhancement of efferocytosis. Here is a troubleshooting guide to address this issue:
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Verify the final concentration of this compound in your assay. A concentration of 10 µM has been shown to enhance efferocytosis in bone marrow-derived macrophages (BMDMs).[1] Consider performing a dose-response experiment (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[1] |
| Incorrect this compound Handling and Storage | Ensure that your this compound stock solution is stored correctly. For instance, it can be stored at -80°C for 6 months or -20°C for 1 month.[1] Avoid repeated freeze-thaw cycles. |
| Cell Health and Viability | Confirm the viability of your phagocytes (e.g., macrophages) and apoptotic cells. High levels of cell death in either population can impair efferocytosis. This compound has been shown to have no cytotoxicity at concentrations up to 30 µM in RAW264.7 and HepG2 cells.[1] |
| Timing of this compound Treatment | The pre-incubation time of phagocytes with this compound before the addition of apoptotic cells may be critical. A 6-hour pre-incubation has been used successfully.[1] You may need to optimize this incubation time for your specific experimental setup. |
| Issues with Apoptotic Cell Induction | Inefficient induction of apoptosis can lead to a low efferocytosis rate. Confirm that a high percentage of your target cells are apoptotic (e.g., using Annexin V staining) before adding them to the phagocytes.[2] |
Q3: My basal efferocytosis rate is very high, making it difficult to see an enhancement with this compound. How can I address this?
A3: A high basal efferocytosis rate can mask the effects of enhancers like this compound. Consider the following adjustments:
| Potential Cause | Troubleshooting Step |
| Extended Co-incubation Time | If the co-incubation time of phagocytes and apoptotic cells is too long, the basal efferocytosis may reach saturation. It is recommended to perform a time-course experiment to identify a time point where the basal efferocytosis is around 30% to allow for the detection of inhibitory or enhancing effects.[3] |
| High Ratio of Apoptotic Cells to Phagocytes | An excessively high ratio of apoptotic cells to phagocytes can lead to rapid and high levels of engulfment. A 1:1 ratio is often a good starting point, but this may need to be optimized for your specific cell types.[3] |
Q4: I am observing a high background signal in my efferocytosis assay. What can I do to reduce it?
A4: High background can be caused by apoptotic cells adhering to the plate or non-specifically to the outside of phagocytes.
| Potential Cause | Troubleshooting Step |
| Inefficient Washing | Ensure thorough washing with ice-cold PBS after the co-incubation period to remove any unengulfed apoptotic cells.[3] The efficiency of washing can be monitored under a microscope.[3] |
| Non-specific Staining | If using fluorescent dyes, ensure that the dyes are used at the recommended concentrations and that unincorporated dye is thoroughly washed away from the apoptotic cells before they are added to the phagocytes.[3] |
Experimental Protocols
In Vitro Efferocytosis Assay Using Flow Cytometry
This protocol is adapted from established methods for assessing the engulfment of apoptotic cells by macrophages.[4][5]
1. Preparation of Macrophages:
-
Culture macrophages (e.g., bone marrow-derived macrophages or a cell line like J774A.1) in appropriate media.
-
Seed the macrophages in a 24-well plate at a density that will result in approximately 90% confluency on the day of the assay.[3]
-
Allow the cells to adhere and differentiate for at least 48 hours.[3]
2. Preparation of Apoptotic Cells:
-
Use a suitable cell type to induce apoptosis (e.g., Jurkat cells).
-
Label the cells with a fluorescent dye (e.g., Calcein AM or a pH-sensitive dye like pHrodo Red) according to the manufacturer's instructions.[2][3]
-
Induce apoptosis using a validated method, such as UV irradiation or treatment with staurosporine.[6]
-
Incubate the cells to allow apoptosis to proceed (typically 1-2 hours).[3]
-
Confirm apoptosis using Annexin V staining on a separate aliquot of cells.[2]
3. Efferocytosis Assay:
-
Pre-treat the macrophages with this compound (e.g., 10 µM) or a vehicle control for a predetermined amount of time (e.g., 6 hours).[1]
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 1:1).[3]
-
Co-incubate for a time determined by your optimization experiments (e.g., 20-45 minutes).[3]
-
Stop the assay by washing the wells twice with ice-cold PBS to remove non-engulfed apoptotic cells.[3]
-
Detach the macrophages using a cell scraper or appropriate dissociation reagent.
-
Analyze the macrophage population for fluorescence using a flow cytometer. The percentage of fluorescent macrophages represents the efferocytosis index.
Quantitative Data Summary
| Compound | Target | Effective Concentration | Cell Types Tested | Observed Effect |
| This compound | NAPE-PLD | 0.30 µM (EC₅₀) | RAW264.7, HepG2, BMDM | Increases NAPE-PLD activity and enhances efferocytosis.[1] |
| This compound | NAPE-PLD | 10 µM | BMDM | Enhanced efferocytosis compared to vehicle control.[1] |
| This compound | NAPE-PLD | up to 30 µM | RAW264.7, HepG2 | No observed cytotoxicity.[1] |
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of efferocytosis enhanced by this compound.
Caption: Logical workflow for troubleshooting low efferocytosis with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabaslab.com [tabaslab.com]
- 4. In vitro efferocytosis assay [bio-protocol.org]
- 5. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU533 Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of VU533, a putative inhibitor of the inward rectifier potassium (Kir) channel Kir7.1, to achieve maximal experimental effect. The information presented is based on findings for structurally and functionally related Kir channel modulators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Based on related compounds, this compound is presumed to be an inhibitor of the inward rectifier potassium (Kir) channel Kir7.1. Kir channels are crucial for maintaining the resting membrane potential in various cell types. By inhibiting Kir7.1, this compound likely depolarizes the cell membrane, affecting downstream cellular processes.
Q2: What is a typical starting point for incubation time when using a Kir7.1 inhibitor like this compound in a cell-based assay?
A2: For initial experiments, an incubation time of 15-30 minutes is a reasonable starting point for assessing the direct inhibition of Kir7.1 activity. For instance, studies on similar compounds have utilized a 20-minute incubation period prior to measurement in thallium flux assays.[1][2] However, for studying downstream cellular effects, longer incubation times may be necessary.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of the inhibitor may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation to observe a significant effect. It is recommended to perform a time-course experiment with varying concentrations of this compound to determine the optimal combination for your specific experimental endpoint.
Q4: Should I be concerned about the stability of this compound in my culture medium during long incubations?
A4: The stability of any small molecule in culture media can be a factor, especially for long-term experiments. While specific stability data for this compound is not available, it is good practice to minimize the time the compound spends in media before being applied to cells. If long incubations (e.g., >24 hours) are necessary, consider refreshing the media and compound to maintain a consistent concentration.
Q5: What are the key differences in expected incubation times between different assay formats (e.g., electrophysiology vs. fluorescence-based assays)?
A5: In direct functional assays like whole-cell patch-clamp electrophysiology, the effect of a channel blocker can often be observed within seconds to minutes of application as the compound reaches its binding site.[1] For plate-based fluorescence assays, such as thallium flux assays, a pre-incubation step of around 20 minutes is common to ensure the compound has equilibrated across the cell population before the stimulus is added.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect observed. | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal duration. |
| Compound concentration is too low. | Increase the concentration of this compound. Perform a dose-response curve at a fixed, optimized incubation time. | |
| Compound has degraded. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. | |
| Low expression of Kir7.1 in the cell model. | Confirm Kir7.1 expression using techniques like qPCR or Western blotting. Consider using a cell line with higher or induced expression. | |
| High variability between replicates. | Inconsistent incubation times. | Ensure precise and consistent timing for all wells and plates. Use a multichannel pipette for simultaneous compound addition. |
| Uneven cell plating. | Ensure a homogenous cell monolayer by proper cell counting and seeding techniques. | |
| Cell death observed at longer incubation times. | Compound cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations and incubation times of this compound. |
| Depletion of nutrients in the culture medium. | For long incubations, use a more robust culture medium or replenish the medium during the experiment. |
Quantitative Data Summary
The following table summarizes the time course of inhibition for related Kir channel inhibitors. This data can serve as a reference for designing experiments with this compound.
| Compound | Target Kir Channel | Concentration | Time Constant of Inhibition (τ) | Assay Type | Reference |
| VU573 | Kir7.1 | 50 µM | 38 ± 6 s | Two-Electrode Voltage Clamp (Oocytes) | [1] |
| VU573 | Kir2.3 | 50 µM | 154 ± 32 s | Two-Electrode Voltage Clamp (Oocytes) | [1] |
| VU573 | Kir1.1 | 50 µM | 95 ± 15 s | Two-Electrode Voltage Clamp (Oocytes) | [1] |
| CID 4536383 | ROMK (Kir1.1) | 10 µM | 40 ± 0.5 s | Electrophysiology | [3] |
Note: The time constant (τ) represents the time required to reach approximately 63% of the maximal effect.
Experimental Protocols
Protocol 1: Time-Course Experiment using a Thallium Flux Assay
This protocol outlines a method to determine the optimal incubation time for this compound using a fluorescence-based thallium flux assay, a common method for assessing Kir channel activity.
-
Cell Seeding: Plate cells expressing Kir7.1 in a 384-well plate at a density that ensures a confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in assay buffer to the desired final concentrations.
-
Time-Course Incubation: Add the diluted this compound solutions to the wells. Incubate the plate for a range of time points (e.g., 5, 15, 30, 45, and 60 minutes) at room temperature, protected from light.
-
Thallium Flux Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a thallium-containing stimulus buffer and immediately begin kinetic reading of fluorescence intensity over a period of 2-3 minutes.
-
Data Analysis: Calculate the rate of thallium influx for each well. Plot the percentage of inhibition (relative to a vehicle control) against the incubation time for each concentration of this compound to determine the optimal incubation period.
Protocol 2: Determining Onset of Inhibition using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the rate of Kir7.1 channel inhibition by this compound in real-time.
-
Cell Preparation: Plate cells expressing Kir7.1 on glass coverslips suitable for electrophysiology.
-
Electrophysiology Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -80 mV.
-
Baseline Current Recording: Record the baseline Kir7.1 current by applying voltage steps or ramps.
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Recording Inhibition: Continuously record the current as the inhibitor is applied. The time it takes for the current to reach a new steady-state level represents the onset of inhibition.
-
Data Analysis: Plot the current amplitude over time. Fit the decay of the current with an exponential function to determine the time constant (τ) of inhibition.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on the Kir7.1 channel.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule inhibitor of ROMK and Kir7.1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of VU533 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0603533, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Known Selectivity Profile of VU0603533
VU0603533 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Its selectivity has been primarily characterized against other muscarinic receptor subtypes.
| Target | Assay Type | Species | IC50 | Fold Selectivity vs. hM5 |
| hM5 | Functional | Human | 300 nM | - |
| rM5 | Functional | Rat | 790 nM | - |
| hM1 | Functional | Human | > 30 µM | > 100x |
| hM2 | Functional | Human | > 30 µM | > 100x |
| hM3 | Functional | Human | > 30 µM | > 100x |
| hM4 | Functional | Human | > 30 µM | > 100x |
In a broader screening panel, the following activity was noted:
| Off-Target | Assay Type | Concentration | Result |
| CB1 Receptor | Radioligand Binding | 10 µM | 66% inhibition |
| CB1 Receptor | Functional Assay | - | No functional activity |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of VU0603533?
A1: Based on publicly available data, VU0603533 is highly selective for the M5 receptor over other muscarinic subtypes (M1-M4)[1][2]. In a broader radioligand binding screen of 68 GPCRs, ion channels, and transporters, VU0603533 showed some binding to the CB1 receptor at a concentration of 10 µM[1]. However, subsequent functional assays at this target showed no activity, suggesting it is not a functional agonist or antagonist at the CB1 receptor at this concentration[1]. Comprehensive screening at a wide range of other potential targets at high concentrations has not been published.
Q2: I am using VU0603533 at concentrations significantly higher than its M5 IC50 and observing unexpected results. Could these be off-target effects?
A2: It is possible. While VU0603533 is very selective, at high concentrations, the risk of engaging with secondary, lower-affinity targets increases. Unexpected phenotypic responses, or results that are inconsistent with known M5 receptor signaling, should be investigated for potential off-target pharmacology. It is a general principle that as the concentration of a compound increases, the likelihood of off-target interactions rises[3][4].
Q3: What type of off-target effects might be anticipated for a molecule like VU0603533?
A3: For any small molecule, potential off-target interactions can be diverse and are difficult to predict without broad screening data. Common off-target liabilities for CNS-penetrant molecules include interactions with other GPCRs, ion channels (such as the hERG channel), transporters, and kinases[5][6][7]. A systematic approach to identifying such effects is to perform a broad off-target screening panel, such as those offered by commercial vendors.
Q4: How can I experimentally determine if the effects I'm seeing are off-target?
A4: A logical approach to de-risk your observations is as follows:
-
Confirm the on-target effect: Ensure you can demonstrate the expected M5 NAM activity in your system at the appropriate concentrations.
-
Use a structurally distinct M5 NAM: If a different M5 NAM with a distinct chemical scaffold produces the same "unexpected" result, it is more likely to be an on-target M5-mediated effect. If the effect is unique to VU0603533, it is more likely to be an off-target effect.
-
Employ a broad off-target screening panel: Submit VU0603533 to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to test for binding and functional activity against a wide array of receptors, channels, transporters, and enzymes.
-
Cell-based vs. Biochemical Assays: Consider that off-target effects observed in cell-based assays may not be present in biochemical assays, and vice-versa. Cellular selectivity profiling can provide a more physiologically relevant picture of a compound's behavior[8][9].
Troubleshooting Guide
Issue: Unexpected Phenotypic Response at High Concentrations of VU0603533
This guide will help you troubleshoot unexpected experimental outcomes that may be related to off-target effects of VU0603533.
Caption: Troubleshooting decision tree for unexpected experimental results.
Experimental Protocols
Protocol: Broad Off-Target Liability Screening
This protocol provides a general workflow for assessing the off-target profile of a compound like VU0603533 using a commercial service.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety pharmacology and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
addressing VU533 solubility and stability issues in media
Welcome to the technical support center for VU533. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Troubleshooting Guides
Issue: Precipitate Formation When Preparing this compound Working Solutions
Problem: A precipitate is observed when diluting the this compound DMSO stock solution into aqueous cell culture media.
Possible Causes and Solutions:
This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted in an aqueous medium can cause the compound to "crash out" or precipitate.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium can lead to localized high concentrations and rapid precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media, not the other way around, and do so dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions. |
| pH of the Media | The pH of the cell culture medium can influence the solubility of a compound. | While the optimal pH for this compound solubility in aqueous media is not published, most cell culture media are buffered around pH 7.2-7.4. Ensure your medium is properly buffered. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO. A stock solution of up to 125 mg/mL (approximately 279.30 mM) can be prepared. To aid dissolution, ultrasonication and warming the solution to 60°C may be necessary.[1][2]
Q2: How should I store this compound?
A2: Storage conditions for this compound are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD).[1][3] NAPE-PLD is an enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid. NAEs are a class of bioactive lipids that act on various receptors to mediate physiological effects.[4][5]
Q4: My cells are not responding to this compound treatment. What could be the reason?
A4: There are several potential reasons for a lack of cellular response:
-
Solubility Issues: As detailed in the troubleshooting guide, this compound may have precipitated out of your working solution, leading to a lower effective concentration. Visually inspect your media for any signs of precipitation.
-
Compound Stability: While specific data on the stability of this compound in aqueous media is limited, it is possible that the compound degrades over time in your experimental conditions. It is recommended to prepare fresh working solutions for each experiment.
-
Cell Line Specificity: The expression and activity of NAPE-PLD can vary between different cell lines. Confirm that your cell line of interest expresses functional NAPE-PLD.
-
Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published studies have used concentrations in the range of 0.1-30 µM.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, vortex the solution and, if necessary, sonicate briefly in a water bath or warm to 60°C. Ensure the compound is fully dissolved.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw the high-concentration DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, first dilute the high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing or swirling. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: General Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)
-
This compound working solution (prepared as in Protocol 1)
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the this compound working solution)
Procedure:
-
Plate your cells at the desired density and allow them to adhere and grow for the appropriate amount of time.
-
When ready for treatment, remove the existing cell culture medium.
-
Add the prepared this compound working solution to the treatment wells.
-
Add the vehicle control solution to the control wells.
-
Incubate the cells for the desired period (e.g., 6 hours, 24 hours, as reported in the literature).[3]
-
After the incubation period, proceed with your downstream analysis (e.g., cell viability assay, protein extraction, gene expression analysis).
Visualizations
NAPE-PLD Signaling Pathway
Caption: The NAPE-PLD signaling pathway activated by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Utilizing VU233 as a Negative Control for the NAPE-PLD Activator VU533
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of VU233 as an inactive analog and negative control for the N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD) activator, VU533.
Frequently Asked Questions (FAQs)
Q1: What are this compound and VU233?
This compound is a small molecule activator of N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. VU233 is a structurally similar analog of this compound that has been shown to be inactive as a NAPE-PLD activator and therefore serves as an ideal negative control in experiments.[1][2]
Q2: Why is it important to use VU233 as a negative control?
Using a structurally related inactive analog like VU233 is crucial for distinguishing the specific effects of NAPE-PLD activation by this compound from any potential off-target or non-specific effects of the chemical scaffold. By comparing the results of this compound treatment to those of VU233 treatment, researchers can more confidently attribute any observed biological effects to the modulation of NAPE-PLD activity.
Q3: At what concentrations should I use this compound and VU233?
Based on published studies, this compound has a half-maximal effective concentration (EC50) of approximately 0.30 µM for activating recombinant mouse NAPE-PLD and has been shown to be effective in cellular assays at concentrations up to 30 µM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. VU233 should be used at the same concentrations as this compound to ensure a proper comparison.
Q4: Are this compound and VU233 cytotoxic?
Studies have shown that neither this compound nor VU233 exhibit significant cytotoxicity in RAW264.7 mouse macrophages or HepG2 human hepatoma cells at concentrations up to 30 µM.[1] However, it is always good practice to assess the cytotoxicity of any compound in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect with this compound treatment. | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your system. 2. Cell type non-responsive: The cell line you are using may not express NAPE-PLD or have the necessary downstream signaling components. 3. Compound degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 30 µM) to determine the optimal concentration. 2. Confirm NAPE-PLD expression: Use techniques like qPCR or Western blotting to verify NAPE-PLD expression in your cell line. 3. Ensure proper storage: Store this compound as recommended by the supplier, protected from light and moisture. |
| Similar effects observed with both this compound and VU233. | 1. Off-target effects: The observed effect may be due to an off-target interaction of the chemical scaffold, independent of NAPE-PLD activation. 2. Non-specific effects: High concentrations of the compounds may be causing non-specific cellular stress or other artifacts. | 1. Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Use an alternative control: Consider using a structurally distinct NAPE-PLD inhibitor to confirm that the observed effect is indeed mediated by NAPE-PLD. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluence, or media composition can affect cellular responses. 2. Inconsistent compound preparation: Errors in weighing or dissolving the compounds can lead to variability in the final concentration. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent culture conditions. 2. Prepare fresh stock solutions: Prepare fresh stock solutions of this compound and VU233 for each experiment and ensure they are fully dissolved. |
Data Summary
In Vitro Activity of this compound and VU233
| Compound | Target | Assay Type | EC50 (µM) | Maximal Activation (Emax) | Reference |
| This compound | Recombinant Mouse NAPE-PLD | Biochemical | 0.30 | > 2-fold | [2] |
| VU233 | Recombinant Mouse NAPE-PLD | Biochemical | Inactive | < 1.2-fold | [2] |
| This compound | Recombinant Human NAPE-PLD | Biochemical | 0.20 | 1.9-fold | [3] |
| VU233 | Recombinant Human NAPE-PLD | Biochemical | Not Calculable | No significant effect | [3] |
Cellular Activity of this compound and VU233 in RAW264.7 Macrophages
| Compound | Concentration (µM) | Effect on NAPE-PLD Activity | Reference |
| This compound | Graded concentrations | Significant increase | [1][4] |
| VU233 | Graded concentrations | No significant effect | [1][4] |
Experimental Protocols
Protocol 1: Assessing NAPE-PLD Activity in Cultured Cells
This protocol is a general guideline for measuring the effect of this compound and VU233 on NAPE-PLD activity in a cellular context.
-
Cell Seeding: Plate cells (e.g., RAW264.7 or HepG2) in a suitable culture plate and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and VU233 in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound, VU233, or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 1-4 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
NAPE-PLD Activity Assay: Measure NAPE-PLD activity in the cell lysates using a commercially available assay kit or a published method. This typically involves the use of a fluorescent or mass spectrometry-based substrate for NAPE-PLD.
-
Data Analysis: Normalize the NAPE-PLD activity to the total protein concentration in each sample. Compare the activity in this compound-treated cells to that in VU233-treated and vehicle-treated cells.
Visualizations
Caption: Signaling pathway of NAPE-PLD activation by this compound.
Caption: Experimental workflow for using VU233 as a negative control.
Caption: Logic diagram for troubleshooting experimental outcomes.
References
Technical Support Center: Mitigating Cytotoxicity of VU533 in Long-Term Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity of the NAPE-PLD activator, VU533, during long-term cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise.
I. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound cytotoxicity in extended experimental timelines.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual decrease in cell viability over time | 1. Compound Instability: this compound may degrade in culture medium over extended periods, potentially forming cytotoxic byproducts. 2. Cumulative Cytotoxicity: Even at concentrations that are non-toxic in the short-term, prolonged exposure to this compound may induce cellular stress. 3. Off-Target Effects: Long-term exposure might lead to the accumulation of off-target effects that are not apparent in short-term assays. | 1. Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium over the intended experimental duration. A detailed protocol is provided in the Experimental Protocols section. 2. Optimize Dosing Strategy: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound and remove potential degradation products. 3. Concentration Optimization: Perform a long-term dose-response experiment to determine the highest non-toxic concentration for your specific cell line and experimental duration. |
| Inconsistent results between experiments | 1. Variability in this compound Stock Solution: Inconsistent preparation or storage of stock solutions can lead to variations in the final concentration. 2. Cell Culture Conditions: Fluctuations in cell density, passage number, or media components can alter cellular sensitivity to this compound. | 1. Standardize Stock Preparation: Prepare a large batch of this compound stock solution in a suitable solvent (e.g., DMSO), aliquot into single-use vials, and store at -80°C to minimize freeze-thaw cycles. 2. Maintain Consistent Culture Practices: Use cells within a defined passage number range, maintain consistent seeding densities, and ensure the quality and consistency of cell culture media and supplements. |
| Unexpected phenotypic changes in cells | 1. Off-Target Effects: this compound may be interacting with other cellular targets besides NAPE-PLD, leading to unintended biological consequences.[1] 2. Cell Line Specificity: The cellular response to this compound can be highly dependent on the specific cell line being used. | 1. Literature Review: Conduct a thorough literature search for any known off-target effects of this compound or similar compounds. 2. Target Engagement Assays: If possible, perform assays to confirm that this compound is engaging with NAPE-PLD in your cellular model. 3. Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, to help distinguish on-target from off-target effects. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to long-term cytotoxicity?
A1: this compound is a potent small molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), with a reported EC50 of 0.30 µM.[1][2][3] NAPE-PLD is an enzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of bioactive lipids.[1][2] By activating NAPE-PLD, this compound enhances the production of NAEs, which in turn can promote processes like efferocytosis (the clearance of apoptotic cells) by macrophages.[2][3] While short-term studies (24 hours) have shown no cytotoxicity at concentrations up to 30 µM in RAW264.7 and HepG2 cells, long-term effects are less characterized.[1][2] Potential long-term cytotoxicity could arise from the accumulation of NAEs or their metabolites, or from sustained downstream signaling, which might disrupt cellular homeostasis.
Q2: What is a safe concentration range for long-term experiments with this compound?
A2: Based on available data, this compound shows no cytotoxicity up to 30 µM in short-term (24-hour) assays.[1][2] However, for long-term experiments, it is crucial to determine the optimal, non-toxic concentration empirically for each specific cell line and experimental duration. A good starting point would be to perform a dose-response curve over a prolonged period (e.g., 72 hours or longer), assessing cell viability at various concentrations ranging from the EC50 (0.30 µM) up to the previously reported non-toxic concentration of 30 µM.
Q3: How can I assess the stability of this compound in my cell culture medium?
A3: The stability of small molecules in culture media can be influenced by factors such as temperature, pH, and the presence of serum components.[4] To assess the stability of this compound, you can incubate the compound in your complete cell culture medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium and analyze the concentration of the remaining this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the Experimental Protocols section.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A4: While specific off-target profiling for this compound is not extensively reported in publicly available literature, it is a possibility for any small molecule.[1] Off-target effects can lead to unintended cellular responses and potential cytotoxicity, especially in long-term exposure scenarios.[1] If you observe unexpected phenotypes or cytotoxicity at concentrations that should be non-toxic based on on-target activity, it is worth considering the possibility of off-target effects.
III. Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Lines | Reference |
| EC50 (NAPE-PLD activation) | 0.30 µM | - | [1][2][3] |
| Short-term Cytotoxicity (24h) | No cytotoxicity observed up to 30 µM | RAW264.7, HepG2 | [1][2] |
IV. Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment of this compound using MTT Assay
This protocol describes a method to assess the long-term cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72, 96, or 120 hours) at 37°C and 5% CO₂. If the experiment extends beyond 48-72 hours, consider replacing the medium with freshly prepared compound dilutions at intermediate time points.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the long-term IC50.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare the working solution of this compound in your cell culture medium at the desired final concentration. Prepare separate samples for medium with and without serum if you wish to assess the effect of serum proteins.
-
Incubation: Aliquot the prepared solutions into sterile tubes or wells and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot from each sample. The 0-hour time point serves as the initial concentration.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial (time 0) concentration against time to determine the degradation profile of the compound in your specific medium.
V. Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated activation of NAPE-PLD and enhancement of efferocytosis.
Experimental Workflow for Assessing Long-Term Cytotoxicity
Caption: Experimental workflow for the assessment of long-term cytotoxicity of this compound.
Troubleshooting Logic for Reduced Cell Viability
Caption: A logical workflow for troubleshooting reduced cell viability in long-term this compound experiments.
References
Technical Support Center: Improving Reproducibility of VU533 Efferocytosis Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of efferocytosis assays involving the small molecule activator, VU533.
Introduction to this compound
This compound is a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD).[1] By enhancing the catalytic activity of NAPE-PLD, this compound increases the production of N-acylethanolamines, which are lipid mediators involved in various physiological processes, including inflammation and immune cell function.[1] Notably, in macrophage efferocytosis assays, treatment with this compound has been shown to enhance the clearance of apoptotic cells, highlighting its potential as a tool for studying and modulating the resolution of inflammation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in enhancing efferocytosis?
A1: this compound is an activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD).[1] NAPE-PLD is an enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), such as anandamide.[1] These lipid mediators can modulate various signaling pathways. The enhancement of efferocytosis by this compound is attributed to the increased production of NAEs, which are believed to positively regulate the machinery involved in the recognition and engulfment of apoptotic cells by phagocytes like macrophages.[1]
Q2: What are the recommended positive and negative controls for a this compound efferocytosis assay?
A2:
-
Positive Control (for assay validation): Cytochalasin D, an inhibitor of actin polymerization, can be used to block phagocytosis and thus efferocytosis, serving as a strong positive control for inhibition. For enhancement, a known pro-efferocytic agent like a MerTK agonist antibody could be used.
-
Negative Control (Vehicle Control): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control wells at the same final concentration as in the this compound-treated wells to account for any solvent effects.
-
Untreated Control: Macrophages incubated with apoptotic cells in the absence of any treatment provide the baseline efferocytosis level.
Q3: How can I be sure that this compound is not directly toxic to my macrophages or apoptotic cells at the concentrations used?
A3: It is crucial to perform a cytotoxicity assay. You can use methods like MTT, LDH release, or a live/dead cell staining kit (e.g., Calcein AM/Ethidium Homodimer-1) to assess the viability of both the phagocytes (macrophages) and the target apoptotic cells after treatment with the same concentrations of this compound used in the efferocytosis assay.
Troubleshooting Guide
Issue 1: High Variability in Efferocytosis Rates Between Experiments
-
Question: We are observing significant well-to-well and day-to-day variability in our baseline efferocytosis rates, making it difficult to assess the effect of this compound. What could be the cause?
-
Answer: High variability in efferocytosis assays is a common issue. Here are several factors to consider and troubleshoot:
-
Inconsistent Apoptotic Cell Preparation: The timing of apoptosis induction and the method used can greatly affect the quality of the "meal" for the phagocytes. Ensure a consistent method (e.g., UV irradiation, staurosporine (B1682477) treatment) and timing to achieve a reproducible percentage of apoptotic cells (ideally >90% Annexin V positive).[2]
-
Variable Macrophage to Apoptotic Cell Ratio: The ratio of phagocytes to target cells is a critical parameter.[3] A consistent ratio should be maintained across all experiments. It is advisable to perform a titration experiment to determine the optimal ratio for your specific cell types that gives a robust signal without saturating the phagocytic capacity of the macrophages.
-
Inconsistent Incubation Time: The duration of the co-incubation of macrophages and apoptotic cells will directly impact the efferocytosis index. Shorter incubation times are preferable for studying enhancement of efferocytosis, while longer times are better for inhibition studies.[3] Keep this time consistent across all experiments.
-
Macrophage Health and Density: Ensure macrophages are healthy, well-adhered, and plated at a consistent density. Over-confluent or stressed macrophages will exhibit altered phagocytic activity.
-
Issue 2: No Apparent Enhancement of Efferocytosis with this compound
-
Question: We are not observing the expected increase in efferocytosis after treating our macrophages with this compound. What could be wrong?
-
Answer: If this compound is not showing a pro-efferocytic effect, consider the following:
-
Sub-optimal this compound Concentration: The reported EC₅₀ for this compound is approximately 0.30 µM in biochemical assays.[1] However, the optimal concentration for cellular assays may vary depending on the cell type and experimental conditions. Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for your system.
-
Inappropriate Assay Timing: The pro-efferocytic effects of this compound might be more pronounced at earlier time points in the assay before the baseline efferocytosis level plateaus. Consider measuring efferocytosis at multiple time points (e.g., 30, 60, and 90 minutes).
-
High Baseline Efferocytosis: If your baseline efferocytosis rate is already very high (near saturation), it may be difficult to detect a further enhancement. Try reducing the macrophage to apoptotic cell ratio or shortening the incubation time to lower the baseline and create a larger window for observing enhancement.
-
This compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your assay medium. Poor solubility can lead to a lower effective concentration.
-
Issue 3: Distinguishing Between Bound and Engulfed Apoptotic Cells
-
Question: How can we ensure that our signal is from truly engulfed apoptotic cells and not just cells bound to the macrophage surface?
-
Answer: This is a critical aspect of efferocytosis assays. Here are some techniques to differentiate between bound and internalized cells:
-
Washing Steps: After the co-incubation period, perform thorough washing steps with ice-cold PBS to remove non-engulfed apoptotic cells.[3]
-
Trypan Blue Quenching: For fluorescence microscopy-based assays, after incubation with fluorescently labeled apoptotic cells, you can add Trypan Blue. Trypan Blue will quench the fluorescence of externally bound cells, while the fluorescence of internalized cells will remain protected.
-
pH-Sensitive Dyes: Use pH-sensitive dyes like pHrodo to label apoptotic cells. These dyes fluoresce brightly only in the acidic environment of the phagolysosome, ensuring that a signal is generated only from successfully engulfed and processed cells.[2]
-
Imaging Flow Cytometry: This technique combines the high-throughput nature of flow cytometry with the spatial resolution of microscopy, allowing for the definitive visualization and quantification of internalized cells.
-
Quantitative Data Summary
The following tables represent hypothetical data from a well-controlled efferocytosis experiment designed to test the effect of this compound.
Table 1: Dose-Response of this compound on Efferocytosis Index
| This compound Concentration (µM) | Efferocytosis Index (%) (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 25.3 ± 2.1 | 1.0 |
| 0.1 | 30.1 ± 2.5 | 1.2 |
| 0.3 | 45.8 ± 3.0 | 1.8 |
| 1.0 | 55.2 ± 3.5 | 2.2 |
| 3.0 | 56.1 ± 3.8 | 2.2 |
| 10.0 (Cytochalasin D) | 2.5 ± 0.5 | 0.1 |
Efferocytosis Index is defined as the percentage of macrophages that have engulfed at least one apoptotic cell.
Table 2: Quality Control Parameters for a Typical Efferocytosis Assay
| Parameter | Acceptance Criteria | Example Result |
| Apoptotic Cell Purity | >90% Annexin V Positive | 92.5% |
| Macrophage Viability (Post-Assay) | >95% Viable | 97.2% |
| Z'-factor (Assay Window) | > 0.5 | 0.65 |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Efferocytosis Assay
This protocol is adapted from established methods for quantifying efferocytosis using flow cytometry.[2][4]
1. Preparation of Apoptotic Cells: a. Culture Jurkat T-cells to a density of 1-2 x 10⁶ cells/mL. b. Induce apoptosis by exposing the cells to UV radiation (100 mJ/cm²) or by treatment with 1 µM staurosporine for 4 hours. c. Stain the apoptotic cells with a green fluorescent dye (e.g., CFSE or Calcein AM) according to the manufacturer's instructions. d. Wash the labeled apoptotic cells twice with PBS and resuspend in macrophage culture medium. e. Confirm apoptosis induction using Annexin V/PI staining on a small aliquot.
2. Macrophage Preparation and Treatment: a. Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in a 24-well plate and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. c. Pre-incubate the macrophages with this compound for 1 hour at 37°C.
3. Efferocytosis Assay: a. Add the fluorescently labeled apoptotic cells to the macrophages at a ratio of 3:1 (apoptotic cells:macrophages). b. Co-incubate for 60 minutes at 37°C. c. Gently wash the wells three times with ice-cold PBS to remove non-engulfed apoptotic cells. d. Detach the macrophages using a non-enzymatic cell dissociation solution. e. Stain the macrophages with a fluorescently-conjugated antibody against a macrophage surface marker (e.g., F4/80-APC).
4. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the macrophage population (F4/80-positive). c. Within the macrophage gate, quantify the percentage of cells that are also positive for the green fluorescent dye from the apoptotic cells. This percentage represents the efferocytosis index.
Protocol 2: Imaging-Based Efferocytosis Assay
This protocol is based on real-time imaging methods to monitor efferocytosis.
1. Preparation of Apoptotic Cells: a. Prepare apoptotic Jurkat cells as described in Protocol 1. b. Label the apoptotic cells with a pH-sensitive dye such as pHrodo Red, which only fluoresces in the acidic environment of the phagosome.
2. Macrophage Preparation and Treatment: a. Plate macrophages in a 96-well clear-bottom black plate. b. Treat with this compound or vehicle as described in Protocol 1.
3. Real-Time Imaging: a. Add the pHrodo Red-labeled apoptotic cells to the macrophages. b. Place the plate in a live-cell imaging system (e.g., Incucyte) equipped with a temperature and CO₂ controlled environment. c. Acquire images in the phase-contrast and red fluorescence channels every 15-30 minutes for 2-4 hours.
4. Image Analysis: a. Use the imaging software to segment and count the macrophages based on the phase-contrast images. b. Quantify the total red fluorescent area or the number of red fluorescent objects within the macrophage mask. c. The efferocytosis rate can be expressed as the red fluorescent area per macrophage over time.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabaslab.com [tabaslab.com]
- 4. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring the Downstream Effects of VU533
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NAPE-PLD activator, VU533. The content addresses specific issues that may be encountered when measuring the downstream effects of this compound.
FAQ: Understanding this compound and its Downstream Effects
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a zinc metallohydrolase enzyme.[1][2][3] It functions by binding to NAPE-PLD and inducing a conformational change that enhances its catalytic activity.[4] The primary effect of this compound is to increase the rate at which NAPE-PLD hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid.[1][3] NAEs are a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) (AEA), the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[5][6]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: By activating NAPE-PLD, this compound upregulates signaling pathways mediated by NAEs.[4] The principal reported downstream effect is the enhancement of efferocytosis, which is the process of clearing apoptotic (dead) cells by professional phagocytes like macrophages.[1] This has implications for inflammatory processes and cardiometabolic diseases.[1][4] Therefore, key downstream measurements after this compound treatment include quantifying changes in NAE levels and assessing functional changes in cellular processes like macrophage efferocytosis.
Q3: What are the basic properties of this compound?
A3: The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Target | N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) | [1][4] |
| Action | Activator | [1][4] |
| EC₅₀ | ~0.30 µM | [4] |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [4] |
| Molecular Weight | 447.54 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] |
| Reported Cellular Models | RAW264.7 macrophages, HepG2 hepatocytes, Bone-marrow derived macrophages (BMDM) | [4] |
Troubleshooting Guide 1: Measuring NAPE-PLD Activity
Measuring the direct enzymatic activity of NAPE-PLD in response to this compound can be challenging due to the presence of alternative pathways for NAPE metabolism.[2][7]
Q1: My fluorescent NAPE-PLD activity assay shows high background or is not inhibited by a selective NAPE-PLD inhibitor. What is the problem?
A1: This issue likely arises from the use of non-selective fluorogenic substrates.
-
Problem: Standard fluorogenic NAPE analogs like PED-A1 or PED6 can be hydrolyzed by other phospholipases, particularly serine hydrolase-type lipases such as PLA1 and PLA2, leading to a high background signal that is not specific to NAPE-PLD.[2][7]
-
Solution:
-
Use a Selective Substrate: Switch to a more selective substrate like "flame-NAPE," which has been engineered to be resistant to PLA1/2 hydrolysis. This provides a more accurate measurement of NAPE-PLD-specific activity.[2]
-
Pharmacological Controls: In parallel with your this compound experiments, include control wells treated with a selective NAPE-PLD inhibitor (e.g., bithionol) and a broad-spectrum serine hydrolase inhibitor (e.g., tetrahydrolipstatin).[2] This will help you dissect the NAPE-PLD-specific portion of the total fluorescence. Fluorescence that is blocked by bithionol (B75329) is likely from NAPE-PLD, while fluorescence blocked by tetrahydrolipstatin but not bithionol is from other lipases.[2]
-
Experimental Protocol: Selective NAPE-PLD Activity Assay
-
Cell Culture: Plate cells (e.g., HepG2, RAW264.7) in a suitable format (e.g., 96-well plate) and culture to desired confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations. Include vehicle controls and inhibitor controls (bithionol).
-
Substrate Addition: Add the fluorogenic substrate (ideally flame-NAPE) to all wells.
-
Incubation: Incubate at 37°C for a predetermined time, protecting from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the this compound-treated wells to the vehicle control.
Q2: I am using a traditional radioactive or chromatography-based assay and see multiple product peaks. How do I confirm which is the NAPE-PLD-derived product?
A2: The presence of multiple products indicates that alternative NAPE hydrolysis pathways are active in your sample.[8][9]
-
Problem: NAPE can be processed by enzymes other than NAPE-PLD, leading to the formation of by-products that can complicate the interpretation of results from TLC or HPLC assays.[9][10]
-
Solution:
-
Inhibitor Profiling: As with the fluorescence assay, run parallel reactions containing inhibitors for pan-serine hydrolases and secretory phospholipase A2. The disappearance of specific product peaks in the presence of these inhibitors will help identify them as by-products from other pathways.[9][10]
-
Product Verification: If possible, use reference standards for the expected NAE product and potential by-products to confirm their identity based on retention time (HPLC) or migration (TLC).[9]
-
LC-MS/MS Confirmation: For unambiguous identification, collect the fractions corresponding to each peak and analyze them using mass spectrometry to confirm the molecular weight of the product.
-
Troubleshooting Guide 2: Quantifying N-Acylethanolamines (NAEs) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the downstream products of NAPE-PLD activation. However, lipidomics analysis is prone to variability and artifacts.[11][12]
Q1: There is high variability in NAE levels between my technical replicates. What are the common sources of this issue?
A1: High variability in lipidomics often stems from inconsistencies in sample preparation and analysis.
-
Problem: Lipids are structurally diverse, which complicates their extraction, separation, and detection.[11] Minor variations in sample handling can lead to significant differences in results.
-
Solution Workflow:
-
Standardize Sample Collection: Ensure all samples are harvested and quenched rapidly and consistently to halt enzymatic activity. Flash-freeze samples in liquid nitrogen immediately after collection.
-
Optimize Lipid Extraction: Use a robust extraction method like a modified Bligh-Dyer or Folch extraction. Ensure precise and consistent solvent volumes are added to every sample. Include a suitable deuterated internal standard (e.g., AEA-d8, PEA-d4) in the extraction solvent before homogenization to account for variations in extraction efficiency.[13]
-
Prevent Artifacts: Be aware that some solvents can contain impurities that react to form NAEs, creating analytical artifacts.[12] Use high-purity solvents and run "blank" extractions (solvent only) to check for contamination.
-
Ensure Complete Solubilization: After drying the lipid extract, ensure it is fully reconstituted in the initial mobile phase before injection. Incomplete solubilization is a major source of variability.[13]
-
Logical Diagram: Troubleshooting LC-MS/MS Variability
Caption: A logical workflow for diagnosing sources of variability in NAE quantification.
Q2: I am having difficulty separating and unambiguously identifying different NAE species.
A2: This is a common challenge due to the structural similarity and presence of isobaric species (molecules with the same mass).[14]
-
Problem: Many NAEs have very similar masses and chromatographic properties, leading to co-elution and making accurate identification and quantification difficult.[14][15]
-
Solution:
-
Chromatographic Optimization: Use a column with high resolving power (e.g., a sub-2 µm particle size C18 column) and optimize your gradient elution to achieve better separation of target analytes.[12][16] A typical run time is between 4 and 12 minutes.[13]
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to differentiate between isobaric lipids based on their exact mass.[17]
-
Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, use highly specific precursor-to-product ion transitions for each NAE.[13] Validate these transitions using authentic chemical standards. Dynamic MRM can enhance sensitivity by monitoring for a specific transition only when the analyte is expected to elute.[16]
-
Experimental Protocol: LC-MS/MS Quantification of NAEs
-
Sample Extraction: Homogenize tissue or cell pellets in a chloroform:methanol mixture containing a suite of deuterated internal standards. Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.[13]
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase (e.g., acetonitrile/isopropanol/water with 0.1% formic acid).[13][16]
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Elute NAEs using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile/isopropanol with 0.1% formic acid).[13][16]
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer operating in positive electrospray ionization (ESI) mode with MRM for targeted quantification.[13]
-
Data Analysis: Quantify each NAE by comparing its peak area to the peak area of its corresponding deuterated internal standard. Normalize the final values to sample weight or protein concentration.[13]
Troubleshooting Guide 3: Assessing Macrophage Efferocytosis
The key functional downstream assay for this compound is measuring changes in the rate of efferocytosis by macrophages.
Q1: How can I be sure I am measuring engulfed apoptotic cells and not just cells bound to the macrophage surface?
A1: Differentiating between bound and internalized cells is critical for an accurate efferocytosis assay.
-
Problem: Apoptotic cells can adhere to the surface of macrophages without being fully internalized. Failure to remove or distinguish these surface-bound cells will lead to an overestimation of efferocytosis.
-
Solution:
-
Stringent Washing: After the co-incubation period, perform multiple rigorous washes with ice-cold PBS to dislodge non-adherent and loosely bound apoptotic cells.[18] Monitor washing efficiency under a microscope.[18]
-
Trypan Blue Quenching (for flow cytometry): If your apoptotic cells are labeled with a fluorescent dye like CFSE or FITC, you can add Trypan Blue just before analysis. Trypan Blue will quench the fluorescence of surface-bound, non-internalized cells, ensuring that only the signal from internalized (and therefore protected) cells is detected.
-
Two-Color Staining (for microscopy): Use a two-color staining method. First, label all apoptotic cells with a green fluorescent dye (e.g., CFSE) before adding them to the macrophages. After the co-incubation and washing steps, add an antibody against a target on the apoptotic cells conjugated to a red fluorophore (e.g., PE or Alexa Fluor 647) without permeabilizing the macrophages. Cells that are only green have been fully internalized. Cells that are both red and green are bound to the outside.[19]
-
Q2: My basal level of efferocytosis is either too high or too low, making it difficult to see an effect from this compound.
A2: The basal efferocytosis rate is highly sensitive to assay conditions.
-
Problem: If the basal rate is near 100%, you will not be able to detect enhancement by this compound (ceiling effect). If the rate is too low, the assay may not be sensitive enough to detect a statistically significant increase.
-
Solution:
-
Optimize Incubation Time: The optimal duration of the efferocytosis assay can vary. For measuring enhancement, shorter incubation times (e.g., 20-45 minutes) where the basal efferocytosis is around 10-20% are preferable.[18][20] For measuring inhibition, longer times where the basal rate is ~30-50% are better.[18] Perform a time-course experiment to determine the optimal window for your specific cell types.
-
Adjust Macrophage:Apoptotic Cell Ratio: The ratio of phagocytes to target cells significantly impacts the results. A common starting point is a 1:1 ratio, but this may need to be adjusted.[4][18] Increasing the ratio (e.g., 1:2 or 1:5) can increase the basal efferocytosis rate.
-
Confirm Apoptosis: Ensure your target cells are truly apoptotic. Use Annexin V/PI staining to confirm that >80% of cells are apoptotic before adding them to the macrophages.[19] Using necrotic or late-stage apoptotic cells can alter the uptake mechanism and efficiency.
-
Experimental Workflow: Flow Cytometry-Based Efferocytosis Assay
Caption: A standard workflow for quantifying efferocytosis using flow cytometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 4. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC fluorescence assay for measuring the activity of NAPE-PLD and the action of inhibitors affecting this enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tabaslab.com [tabaslab.com]
- 19. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fixed Cell Efferocytosis Assay: A Method to Study Efferocytic Uptake of Apoptotic Cells by Macrophages Using Fluorescence Microscopy [jove.com]
dealing with variability in macrophage response to VU533
Welcome to the technical support center for VU533. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of macrophage responses to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you address variability in your experiments and achieve consistent, reproducible results.
Troubleshooting Guides
Variability in macrophage response to this compound can arise from multiple factors, ranging from cell culture conditions to assay procedures. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytokine (e.g., TNF-α, IL-6) inhibition between experiments | 1. Macrophage heterogeneity: Different macrophage sources (cell lines vs. primary cells), passage numbers, or differentiation states can lead to varied responses.[1][2] 2. Inconsistent stimulation: Variation in the concentration or preparation of the stimulating agent (e.g., LPS).[3] 3. Cell density: Plating density can affect cell-to-cell signaling and overall response.[4] | 1. Standardize cell source: Use cells from a consistent source and within a narrow passage number range. For primary cells, pool cells from multiple donors if possible. 2. Consistent agonist preparation: Prepare a large batch of the stimulating agent, aliquot, and freeze to use across all experiments. Perform a dose-response curve for the agonist.[3] 3. Optimize and maintain cell density: Determine the optimal seeding density for your specific macrophage type and assay. Ensure even cell distribution in wells.[5] |
| This compound shows no inhibitory effect on the target pathway | 1. Inappropriate cell stimulation: The chosen stimulus may not activate the signaling pathway targeted by this compound.[6] 2. Incorrect this compound concentration: The concentration of this compound may be too low to effectively inhibit its target. 3. This compound degradation: Improper storage or handling of this compound may lead to loss of activity. | 1. Confirm pathway activation: Ensure your stimulus (e.g., LPS for TLR4/NF-κB) robustly activates the target pathway. Use positive controls. 2. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration (IC50). 3. Proper handling: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| High levels of cell death observed after this compound treatment | 1. This compound cytotoxicity: The concentration of this compound used may be toxic to the cells.[7] 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration. | 1. Assess cytotoxicity: Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration of this compound.[7] 2. Vehicle control: Include a vehicle-only control and ensure its final concentration is non-toxic (typically ≤ 0.1% DMSO). |
| Inconsistent results in Western blot analysis for signaling proteins (e.g., phosphorylated kinases) | 1. Timing of cell lysis: The peak of protein phosphorylation is often transient. 2. Technical issues with Western blotting: Inconsistent protein loading, inefficient transfer, or antibody issues.[6] | 1. Perform a time-course experiment: Collect cell lysates at multiple time points after stimulation to identify the peak of phosphorylation for your protein of interest. 2. Standardize Western blot protocol: Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels. Optimize antibody concentrations and incubation times.[6] |
Frequently Asked Questions (FAQs)
Q1: Why do I see significant donor-to-donor variability when using primary human macrophages with this compound?
A1: Primary macrophages from different donors inherently exhibit biological variability due to genetic differences, age, and environmental exposures. This can manifest as variations in receptor expression, signaling pathway activation, and overall inflammatory response. To mitigate this, it is recommended to use cells from multiple donors in each experiment to ensure that the observed effects of this compound are not donor-specific.
Q2: My macrophage cell line (e.g., RAW264.7, THP-1) is showing a drifting response to this compound over time. What could be the cause?
A2: Continuous passaging of cell lines can lead to genetic drift and phenotypic changes.[8] It is advisable to use low-passage number cells and to regularly restart cultures from a frozen, validated stock to ensure consistency.
Q3: How does the differentiation protocol for my macrophages (e.g., M-CSF vs. GM-CSF) affect the response to this compound?
A3: The cytokine used for macrophage differentiation significantly influences their phenotype and function. M-CSF typically promotes an anti-inflammatory (M2-like) phenotype, while GM-CSF drives a pro-inflammatory (M1-like) profile.[9] These different polarization states can alter the expression of this compound's target and associated signaling components, leading to varied responses. It is crucial to use a consistent differentiation protocol.
Q4: Can the metabolic state of my macrophages influence their response to this compound?
A4: Yes, the metabolic state of macrophages is tightly linked to their inflammatory status.[10][11] For example, pro-inflammatory (M1) macrophages often rely on glycolysis, while anti-inflammatory (M2) macrophages depend more on oxidative phosphorylation.[10][12] If this compound or its target pathway is linked to cellular metabolism, variations in culture media composition (e.g., glucose levels) or cell metabolic activity could contribute to response variability.
Experimental Protocols
Protocol 1: In Vitro Culture and Stimulation of Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation and Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice (6-12 weeks old).[13]
-
Lyse red blood cells using ACK buffer.[13]
-
Plate the bone marrow cells in petri dishes in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.
-
Incubate at 37°C and 5% CO2 for 7 days to allow for differentiation into BMDMs. Replace the medium on day 3 and day 5.[14]
-
-
Cell Plating and this compound Treatment:
-
On day 7, detach the differentiated BMDMs using a cell scraper.
-
Count the cells and plate them in the desired format (e.g., 96-well or 24-well plates) at a pre-determined optimal density. Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.
-
-
Macrophage Stimulation:
-
Downstream Analysis:
-
Collect the supernatant for cytokine analysis (e.g., ELISA).
-
Lyse the cells for protein analysis (e.g., Western blot) or RNA extraction (e.g., qPCR).
-
Protocol 2: Western Blot for Phosphorylated Signaling Proteins
-
Sample Preparation:
-
After stimulation, place the cell culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling with Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Wash the membrane again and add an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensity and normalize to a loading control.[6]
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical TLR4-NFκB signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: General workflow for testing this compound effects on macrophages.
References
- 1. Functional Hallmarks of healthy Macrophage Responses: Their Regulatory Basis and Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the full spectrum of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LXR controls the polarization of human inflammatory macrophages through upregulation of MAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Metabolic Signature of Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A matter of time: Temporal structure and functional relevance of macrophage metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Long-Term Stability and Efficacy of VU533 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of VU533, a small molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the long-term stability and reproducibility of your results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD).[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory molecule palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[2][3] this compound enhances the catalytic activity of NAPE-PLD, leading to increased production of these NAEs from their N-acyl-phosphatidylethanolamine (NAPE) precursors.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical for maintaining its stability and activity. Recommendations for both powder and stock solutions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q4: Is this compound cytotoxic to cells in culture?
A4: Studies have shown that this compound exhibits no significant cytotoxicity in cell lines such as RAW264.7 mouse macrophages and HepG2 human hepatocarcinoma cells at concentrations up to 30 µM.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions.
Q5: What are the known off-target effects of this compound?
A5: At higher concentrations, this compound has been observed to have modest off-target effects on other enzymes involved in lipid signaling, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).[1][4] It is advisable to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - Final concentration exceeds the solubility limit in the aqueous medium.- Improper dilution of the DMSO stock solution.- Interaction with components of the cell culture medium. | - Lower the final working concentration of this compound.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.- Prepare an intermediate dilution of the stock solution in pre-warmed medium before adding it to the final culture volume. |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.- Instability of this compound in the cell culture medium over the course of the experiment.- The chosen cell line has low expression or activity of NAPE-PLD. | - Prepare fresh stock solutions of this compound and store them in single-use aliquots at -80°C.- For long-term experiments (>48 hours), consider replenishing the medium with freshly prepared this compound-containing medium every 48-72 hours.- Determine the half-life of this compound under your specific experimental conditions (see Protocol 2).- Confirm the expression of NAPE-PLD in your cell line of interest via techniques like qPCR or Western blotting. |
| High background or unexpected results | - Off-target effects of this compound at the concentration used.- The vehicle (DMSO) is affecting the cells. | - Perform a dose-response experiment to identify the lowest effective concentration of this compound.- Include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in all experiments.- Consider using a structurally related but inactive analog of this compound as a negative control, if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution and Treatment of Cells
This protocol describes the preparation of a working solution of this compound and its application to cultured cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mM.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, dilute the 10 mM stock solution with pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1 µM, 10 µM). It is recommended to perform a serial dilution if a very low final concentration is required.
-
Important: Add the this compound stock solution to the medium dropwise while gently mixing to prevent precipitation.
-
-
Treat the Cells:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired experimental duration.
-
Protocol 2: Determination of this compound Half-Life in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Complete cell culture medium (the same formulation used in your experiments)
-
Sterile tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the final working concentration you typically use.
-
Dispense equal volumes of this solution into multiple sterile tubes or wells of a plate.
-
-
Incubation and Sampling:
-
Place the tubes/plate in a 37°C incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube/well.
-
The T=0 sample will serve as your initial concentration baseline.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound, which is the time it takes for the concentration to decrease by 50%.
-
Visualizations
Caption: NAPE-PLD Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Using this compound.
References
Validation & Comparative
A Comparative Guide: VU533 Activator versus NAPE-PLD Inhibitor Bithionol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) activator, VU533, and the NAPE-PLD inhibitor, bithionol (B75329). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on NAPE-PLD signaling and related physiological processes.
Introduction
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety factor oleoylethanolamide (OEA)[1][2]. These signaling molecules are involved in a wide array of physiological processes, including inflammation, pain, appetite, and neuroprotection[3][4]. Given its central role in NAE production, NAPE-PLD has emerged as a significant therapeutic target. Small molecule modulators, such as activators and inhibitors, are crucial for elucidating the nuanced roles of NAPE-PLD in health and disease.
This guide focuses on two such modulators:
-
This compound: A small molecule activator of NAPE-PLD.
-
Bithionol: A known inhibitor of NAPE-PLD.
Mechanism of Action
This compound functions as an activator of NAPE-PLD, enhancing its enzymatic activity[1]. This leads to an increased production of NAEs from their N-acyl-phosphatidylethanolamine precursors. Conversely, bithionol acts as an inhibitor, blocking the catalytic activity of NAPE-PLD and thereby reducing the biosynthesis of NAEs[1][5].
Signaling Pathway
The canonical pathway for the biosynthesis of NAEs involves two principal steps. First, an N-acyltransferase transfers an acyl group from a phospholipid to the ethanolamine (B43304) headgroup of phosphatidylethanolamine (B1630911) (PE), forming NAPE. Subsequently, NAPE-PLD cleaves the glycerophosphate bond of NAPE to release the NAE and phosphatidic acid (PA)[1][2][6]. The NAEs then go on to act on various cellular receptors to elicit their biological effects[1][2].
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and bithionol based on available experimental data.
| Parameter | This compound (Activator) | Bithionol (Inhibitor) | Reference(s) |
| EC₅₀ | ~0.30 µM (recombinant mouse NAPE-PLD) | N/A | [1] |
| IC₅₀ | N/A | ~2 µM (recombinant mouse NAPE-PLD) | [5] |
| Effect on Efferocytosis | Significantly enhances efferocytosis in bone marrow-derived macrophages (BMDMs) at 10 µM. | Markedly reduces efferocytosis in BMDMs at 10 µM. | [1][7][8] |
| Cellular NAPE-PLD Activity | Increases NAPE-PLD activity in RAW264.7 macrophages and HepG2 cells in a concentration-dependent manner. | Effectively inhibits NAPE-PLD activity in cultured HEK293 cells. | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NAPE-PLD Activity Assay (Fluorogenic Substrate)
This protocol is adapted from studies characterizing NAPE-PLD modulators[1][7][10].
Objective: To measure the enzymatic activity of NAPE-PLD in the presence of an activator or inhibitor.
Materials:
-
Recombinant NAPE-PLD enzyme
-
Fluorogenic NAPE analog substrate (e.g., PED-A1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Test compounds (this compound or bithionol) dissolved in DMSO
-
96-well microplate, black with clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound or bithionol) in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant NAPE-PLD enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic NAPE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm for PED-A1) over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (increase in fluorescence over time).
-
For activators (this compound), plot the reaction rate against the compound concentration to determine the EC₅₀.
-
For inhibitors (bithionol), plot the percentage of inhibition against the compound concentration to determine the IC₅₀.
Macrophage Efferocytosis Assay
This protocol is based on methods used to assess the role of NAPE-PLD in the clearance of apoptotic cells[1][7][8][11][12][13][14][15].
Objective: To quantify the effect of this compound and bithionol on the ability of macrophages to engulf apoptotic cells.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Jurkat T cells (or other suitable cell line for inducing apoptosis)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Fluorescent dye for labeling apoptotic cells (e.g., pHrodo Red, SE)
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation)
-
Test compounds (this compound or bithionol) dissolved in DMSO
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of Macrophages:
-
Isolate bone marrow cells from mice and differentiate them into BMDMs using M-CSF.
-
Plate the mature BMDMs in a multi-well plate and allow them to adhere.
-
-
Preparation of Apoptotic Cells:
-
Culture Jurkat T cells.
-
Induce apoptosis by treating with staurosporine or exposing to UV radiation.
-
Label the apoptotic cells with a fluorescent dye according to the manufacturer's instructions.
-
-
Efferocytosis Assay:
-
Treat the plated BMDMs with this compound, bithionol, or DMSO (vehicle control) for a specified period (e.g., 6 hours)[1][7][8].
-
Wash the macrophages to remove any remaining compound.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate for a set time (e.g., 1-2 hours) at 37°C to allow for phagocytosis.
-
Gently wash away any non-engulfed apoptotic cells.
-
-
Quantification:
-
Flow Cytometry: Detach the macrophages and analyze by flow cytometry to quantify the percentage of macrophages that have engulfed fluorescent apoptotic cells.
-
Fluorescence Microscopy: Fix the cells and visualize using a fluorescence microscope. The efferocytosis index can be calculated as the percentage of macrophages containing ingested apoptotic cells.
-
Conclusion
This compound and bithionol represent valuable pharmacological tools for investigating the NAPE-PLD pathway, albeit with opposing effects. This compound serves as a potent activator, enabling studies on the consequences of enhanced NAE production. In contrast, bithionol is an effective inhibitor, useful for exploring the effects of diminished NAE signaling. The choice between these compounds will depend on the specific research question. For instance, to investigate the therapeutic potential of augmenting NAE signaling in inflammatory conditions, this compound would be the compound of choice. Conversely, to study the physiological roles of NAEs by observing the effects of their depletion, bithionol would be more appropriate. The experimental protocols provided herein offer a starting point for researchers to design and implement studies utilizing these important chemical probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tabaslab.com [tabaslab.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative analysis of VU533 and LEI-401 inhibitor
A Comparative Guide to VU533 and LEI-401: Opposing Modulators of NAPE-PLD
For researchers, scientists, and drug development professionals, understanding the precise mechanism of pharmacological tools is paramount. This guide provides a comparative analysis of LEI-401 and this compound, two key modulators of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). While both compounds target the same enzyme, they possess diametrically opposed mechanisms of action. LEI-401 is a potent, first-in-class inhibitor of NAPE-PLD, whereas this compound is a novel activator of the enzyme. This comparison will elucidate their distinct properties, applications, and the experimental protocols used for their characterization.
NAPE-PLD is a key enzyme in the endocannabinoid system, primarily responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) (AEA).[1] By modulating NAPE-PLD activity, LEI-401 and this compound serve as critical tools to investigate the physiological and pathological roles of NAE signaling.
Mechanism of Action: Inhibition vs. Activation
The fundamental difference between LEI-401 and this compound lies in their effect on NAPE-PLD activity.
-
LEI-401 acts as a potent and selective inhibitor .[2][3] By binding to NAPE-PLD, it blocks the enzyme's catalytic activity, thereby reducing the production of anandamide and other NAEs from their NAPE precursors.[2][4] This makes LEI-401 an invaluable tool for studying the consequences of diminished NAE signaling.
-
This compound functions as a potent activator of NAPE-PLD.[5] It enhances the enzyme's ability to hydrolyze NAPEs, leading to an increase in the biosynthesis of NAEs. This compound allows researchers to explore the physiological outcomes of elevated NAE levels.
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters for LEI-401 and this compound based on available experimental data.
| Parameter | LEI-401 | This compound |
| Target | N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) | N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) |
| Mechanism of Action | Inhibitor[2][3] | Activator[5] |
| Potency | Ki: 27 nM (human NAPE-PLD)[2][6]IC50: 0.86 µM (in living cells)[2][3] | EC50: 0.30 µM[5] |
| Selectivity | High selectivity for NAPE-PLD demonstrated via chemical proteomics.[2] | Data on selectivity against other enzymes is not widely published. |
| In Vitro Effects | Reduces levels of anandamide and other NAEs in neuronal cells.[2][4] | Increases NAPE-PLD activity in RAW264.7 and HepG2 cell lines.[5] |
| In Vivo Effects | Brain-penetrant; reduces brain NAE levels in mice.[2][7] Modulates emotional behavior and impairs fear extinction.[4][8] | Enhances efferocytosis by bone-marrow derived macrophages (BMDM).[5] |
| Key Applications | Studying the role of NAE biosynthesis in CNS functions and emotional behavior.[2][8] | Investigating the therapeutic potential of enhancing NAE signaling in cardiometabolic diseases.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for characterizing NAPE-PLD modulators.
Protocol 1: In Vitro NAPE-PLD Activity Assay
This protocol describes a method to determine the potency of NAPE-PLD inhibitors (IC50) or activators (EC50) using a fluorogenic substrate.
Methodology:
-
Enzyme Source: Utilize recombinant human NAPE-PLD expressed in a suitable cell line (e.g., HEK293T cells) or lysates from tissues with high NAPE-PLD expression.
-
Substrate: Employ a fluorogenic NAPE-PLD substrate, such as PED6, which becomes fluorescent upon cleavage by the enzyme.
-
Assay Procedure:
-
Dispense the enzyme preparation into a 96-well plate.
-
Add serial dilutions of the test compound (LEI-401 or this compound) or vehicle control. For activators, a low concentration of the substrate might be used to establish a baseline.
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
For inhibitors, normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity). Plot the percent inhibition against the log concentration of LEI-401 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For activators, normalize the data to the vehicle control (basal activity). Plot the percent activation against the log concentration of this compound to determine the EC50 value.
-
Protocol 2: Quantification of NAEs in Biological Samples via LC-MS/MS
This protocol details the quantification of NAEs in cell or tissue samples following treatment with a modulator.
Methodology:
-
Sample Preparation:
-
Culture cells (e.g., Neuro-2a) and treat with various concentrations of LEI-401, this compound, or vehicle for a specified duration.
-
For in vivo studies, administer the compound to animals (e.g., mice via i.p. injection).[7] After a set time, sacrifice the animals and rapidly dissect the tissue of interest (e.g., brain).[7]
-
Homogenize the cells or tissues in a suitable solvent (e.g., methanol) containing an internal standard (e.g., a deuterated NAE analogue).
-
-
Lipid Extraction:
-
Perform a lipid extraction using a method like the Bligh-Dyer or a solid-phase extraction (SPE) to isolate the lipid fraction containing NAEs.
-
Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the different NAE species using a suitable C18 column and a gradient of mobile phases (e.g., water and methanol/acetonitrile with formic acid).
-
Detect and quantify the NAEs using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each NAE and the internal standard.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of NAE standards.
-
Quantify the amount of each NAE in the samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.
-
Normalize the results to the total protein content of the original sample.
-
Comparative Effects and Applications
The opposing actions of LEI-401 and this compound translate into distinct physiological effects and research applications.
-
LEI-401 (Inhibitor): By reducing the biosynthesis of anandamide, LEI-401 effectively creates a state of diminished endocannabinoid tone. In vivo studies have shown that LEI-401 administration in mice activates the hypothalamus-pituitary-adrenal (HPA) axis and impairs the extinction of fear memory.[2][8] These effects mimic those observed with cannabinoid CB1 receptor antagonists, highlighting the critical role of NAPE-PLD-derived endocannabinoids in regulating stress and emotional behavior.[2][8]
-
This compound (Activator): By enhancing NAE production, this compound can be used to explore the therapeutic benefits of upregulating this pathway. For instance, this compound has been shown to increase efferocytosis (the clearance of apoptotic cells) by macrophages.[5] This suggests a potential role for NAPE-PLD activation in resolving inflammation and could be a therapeutic strategy for cardiometabolic diseases like atherosclerosis, where impaired efferocytosis contributes to plaque instability.[5]
Conclusion
LEI-401 and this compound are powerful and specific pharmacological tools that act on the same target, NAPE-PLD, with opposite effects. LEI-401, as a potent inhibitor, is essential for dissecting the consequences of blocking NAE biosynthesis, particularly in the context of neuroscience and behavior. Conversely, this compound, as a novel activator, opens new avenues for exploring the therapeutic potential of enhancing NAE signaling, with initial evidence pointing towards applications in inflammatory and cardiometabolic disorders. The combined use of this inhibitor-activator pair allows for a comprehensive investigation of the NAPE-PLD pathway, providing researchers with a robust toolkit to elucidate its role in health and disease.
References
- 1. Structure-activity Relationship: Study Of Lei-401 As Inhibitor Of Nape-pld By Pharmacophore Model [journalijar.com]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of a Negative Control: Utilizing VU233 in VU533-Mediated NAPE-PLD Activation Studies
In the investigation of signaling pathways and the development of novel therapeutics, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. For researchers studying the activation of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) by the small molecule activator VU533, the structurally related but inactive analog, VU233, serves as an essential negative control. This guide provides a comprehensive comparison of this compound and VU233, detailing their pharmacological properties and outlining experimental protocols where VU233 is employed to validate the on-target effects of this compound.
Pharmacological Profiles of this compound and VU233
This compound is a potent small-molecule activator of NAPE-PLD, an enzyme responsible for the production of N-acylethanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide.[1] this compound enhances the catalytic activity of NAPE-PLD, leading to increased production of NAEs and subsequent modulation of various physiological processes such as inflammation and efferocytosis.
In contrast, VU233 is a close structural analog of this compound that has been shown to be inactive towards NAPE-PLD.[1][2][3] This lack of activity makes VU233 an ideal negative control for in vitro and in vivo studies involving this compound. By using VU233, researchers can differentiate the specific effects of NAPE-PLD activation by this compound from any potential off-target or non-specific effects of the chemical scaffold.
Comparative Data
The following table summarizes the key pharmacological parameters of this compound and its negative control, VU233, based on a structure-activity relationship (SAR) study of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides.[1]
| Compound | Target | Activity | EC₅₀ (μM) | Maximal Efficacy (Eₘₐₓ) | Reference |
| This compound | NAPE-PLD | Activator | 0.30 | >2.0-fold increase | [1] |
| VU233 | NAPE-PLD | Inactive | Not Active | <1.2-fold increase | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments where VU233 is used as a negative control to validate the findings related to this compound.
In Vitro NAPE-PLD Activity Assay
Objective: To determine the direct effect of this compound and VU233 on the enzymatic activity of recombinant NAPE-PLD.
Methodology:
-
Purified recombinant mouse or human NAPE-PLD is used.
-
The enzyme is pre-incubated with either this compound, VU233 (at various concentrations, typically ranging from 0.1 to 30 µM), or vehicle (DMSO) for 30 minutes.
-
The enzymatic reaction is initiated by the addition of a fluorogenic NAPE analog substrate.
-
The rate of substrate hydrolysis is monitored over time using a fluorescence plate reader.
-
Alternatively, an LC/MS-based assay can be used to measure the formation of the product (e.g., oleoylethanolamide, OEA) from a natural NAPE substrate (e.g., N-oleoyl-phosphatidylethanolamine, NOPE).[1][3]
-
Expected Outcome: this compound will show a concentration-dependent increase in NAPE-PLD activity, while VU233 will have no significant effect on enzyme activity compared to the vehicle control.[1][2][3]
Cellular NAPE-PLD Activity Assay
Objective: To confirm that this compound activates NAPE-PLD in a cellular context and that this effect is not observed with VU233.
Methodology:
-
RAW264.7 macrophages or other suitable cell lines are cultured.
-
Cells are treated with this compound, VU233 (typically at 10 µM), or vehicle for a specified period (e.g., 24 hours).
-
After treatment, the cells are harvested, and cell lysates are prepared.
-
The NAPE-PLD activity in the cell lysates is measured using the in vitro activity assay described above.
-
Expected Outcome: Treatment with this compound will result in a significant increase in NAPE-PLD activity in the cell lysates, whereas treatment with VU233 will show no significant difference from the vehicle-treated cells.[1][3]
Macrophage Efferocytosis Assay
Objective: To investigate the functional consequence of NAPE-PLD activation by this compound on macrophage efferocytosis (the clearance of apoptotic cells) and to use VU233 to demonstrate that the observed effect is NAPE-PLD-dependent.
Methodology:
-
Bone marrow-derived macrophages (BMDMs) are isolated and cultured.
-
BMDMs are pre-treated with this compound (e.g., 10 µM), VU233 (e.g., 10 µM), or vehicle for 6 hours.
-
Apoptotic Jurkat T cells (or another suitable cell type) are labeled with a fluorescent dye.
-
The labeled apoptotic cells are co-incubated with the pre-treated BMDMs for 45 minutes to allow for phagocytosis.
-
The percentage of macrophages that have engulfed apoptotic cells is quantified by flow cytometry.
-
Expected Outcome: this compound treatment will significantly enhance the efferocytosis capacity of BMDMs compared to the vehicle control.[1] In contrast, VU233 will not produce a significant change in efferocytosis, demonstrating that the pro-efferocytic effect of this compound is mediated through the activation of NAPE-PLD.[1]
Visualizing the Rationale and Workflow
The following diagrams illustrate the signaling pathway and the experimental logic of using a negative control.
Caption: NAPE-PLD signaling pathway and points of intervention.
Caption: Experimental workflow using a negative control.
References
Unraveling the Activity of Novel Macrophage Modulators: A Comparative Analysis
A critical challenge in immunology and drug development is understanding how novel therapeutic compounds influence the diverse functional states of macrophages. This guide provides a comparative framework for the cross-validation of the activity of a hypothetical novel modulator, here designated as VU533, across different macrophage phenotypes, specifically the pro-inflammatory M1 and the anti-inflammatory M2 subtypes. The methodologies and conceptual frameworks presented below are based on established protocols for assessing macrophage function and can be adapted for the evaluation of any new chemical entity targeting macrophage activity.
While extensive searches for "this compound" did not yield a specific compound in the public domain, this guide serves as a template for researchers investigating novel macrophage-modulating agents. The following sections detail the experimental protocols, data presentation formats, and conceptual diagrams necessary for a rigorous comparative analysis of a compound's effect on M1 and M2 macrophages.
Comparative Activity of a Novel Modulator in M1 and M2 Macrophages
To objectively assess the impact of a novel compound like this compound, a series of quantitative assays are required. The data should be summarized in a clear, tabular format to facilitate direct comparison between its effects on M1 and M2 macrophages.
| Target Parameter | M1 Macrophages (LPS/IFN-γ stimulated) | M2 Macrophages (IL-4/IL-13 stimulated) |
| Compound Concentration | e.g., 1 µM, 10 µM, 100 µM | e.g., 1 µM, 10 µM, 100 µM |
| Viability (%) | Insert experimental data | Insert experimental data |
| Key Cytokine Secretion (pg/mL) | ||
| TNF-α | Insert experimental data | Insert experimental data |
| IL-6 | Insert experimental data | Insert experimental data |
| IL-1β | Insert experimental data | Insert experimental data |
| IL-10 | Insert experimental data | Insert experimental data |
| Surface Marker Expression (MFI) | ||
| CD86 | Insert experimental data | Insert experimental data |
| CD206 (Mannose Receptor) | Insert experimental data | Insert experimental data |
| Gene Expression (Fold Change) | ||
| iNOS (NOS2) | Insert experimental data | Insert experimental data |
| Arg1 | Insert experimental data | Insert experimental data |
| Phagocytic Activity (%) | Insert experimental data | Insert experimental data |
Caption: Comparative analysis of a hypothetical novel modulator (this compound) on key functional parameters of M1 and M2 polarized macrophages.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for the key experiments cited in the data table.
Macrophage Differentiation and Polarization
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).
-
Differentiation: Monocytes are differentiated into macrophages (M0) using macrophage colony-stimulating factor (M-CSF) for 5-7 days.
-
M1 Polarization: M0 macrophages are stimulated with Lipopolysaccharide (LPS) (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL) for 24-48 hours.[1][2]
-
M2 Polarization: M0 macrophages are stimulated with Interleukin-4 (IL-4) (20 ng/mL) and Interleukin-13 (IL-13) (20 ng/mL) for 24-48 hours.[3]
Cytokine Quantification
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based immunoassay (e.g., Luminex).
-
Procedure: Cell culture supernatants from polarized macrophages treated with the test compound are collected. Cytokine concentrations (TNF-α, IL-6, IL-1β for M1; IL-10 for M2) are measured according to the manufacturer's instructions.
Surface Marker Analysis
-
Method: Flow Cytometry.
-
Procedure: Polarized and compound-treated macrophages are stained with fluorescently labeled antibodies against specific surface markers (e.g., CD86 for M1, CD206 for M2). The mean fluorescence intensity (MFI) is quantified.
Gene Expression Analysis
-
Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).
-
Procedure: RNA is extracted from treated macrophages and reverse-transcribed to cDNA. The expression levels of M1-associated genes (e.g., iNOS/NOS2) and M2-associated genes (e.g., Arg1) are quantified relative to a housekeeping gene.
Phagocytosis Assay
-
Method: Fluorescent particle uptake assay.
-
Procedure: Macrophages are incubated with fluorescently labeled particles (e.g., zymosan, E. coli bioparticles). The uptake of these particles is measured by flow cytometry or fluorescence microscopy.
Visualizing Macrophage Polarization and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Simplified signaling pathway of M1 and M2 macrophage polarization.
Caption: General experimental workflow for cross-validating compound activity in macrophage subtypes.
References
- 1. Modulation of Macrophage Immunometabolism: A New Approach to Fight Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]
- 3. Novel macrophage polarization model: from gene expression to identification of new anti-inflammatory molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-acylethanolamine Modulators: VU533, FAAH Inhibitors, and NAAA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different strategies for modulating N-acylethanolamine (NAE) signaling, focusing on the NAPE-PLD activator VU533 and inhibitors of the primary NAE-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine Acid Amidase (NAAA). While direct head-to-head experimental comparisons of these distinct modulatory approaches are limited in the current literature, this document aims to provide an objective overview based on their mechanisms of action and available preclinical data.
N-acylethanolamines, such as anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), are a class of bioactive lipids involved in a wide array of physiological processes, including pain, inflammation, and neuroprotection.[1][2] Their signaling is tightly regulated by their biosynthesis and degradation. This guide explores three key enzymatic targets for modulating NAE levels:
-
N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD): A key enzyme in the biosynthesis of NAEs.[3]
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of anandamide and other NAEs.[4]
-
N-acylethanolamine Acid Amidase (NAAA): An enzyme that preferentially degrades saturated and monounsaturated NAEs like PEA.[5][6]
Mechanism of Action: A Tale of Two Strategies
The modulation of NAE signaling can be broadly categorized into two approaches: enhancing biosynthesis or inhibiting degradation.
This compound , a small-molecule activator of NAPE-PLD, represents the first strategy. By binding to and enhancing the catalytic activity of NAPE-PLD, this compound increases the production of a broad range of NAEs from their N-acyl-phosphatidylethanolamine precursors.[3][7]
In contrast, FAAH and NAAA inhibitors employ the second strategy. They block the enzymes responsible for breaking down NAEs, thereby leading to an accumulation of these signaling lipids. FAAH inhibitors primarily elevate levels of anandamide, while NAAA inhibitors lead to increased levels of PEA and OEA.[8][9]
Quantitative Data Comparison
The following tables summarize the key in vitro potency data for this compound and representative FAAH and NAAA inhibitors. It is important to note that these values were not determined in head-to-head comparative studies and are presented here for informational purposes.
Table 1: NAPE-PLD Activator
| Compound | Target | Action | EC50 (µM) | Reference |
| This compound | NAPE-PLD | Activator | 0.30 | [7] |
Table 2: FAAH Inhibitors
| Compound | Target | Action | IC50 (nM) | Reference |
| PF-04457845 | FAAH | Irreversible Inhibitor | 7.2 | [9] |
| URB597 | FAAH | Irreversible Inhibitor | ~5 | [10] |
Table 3: NAAA Inhibitors
| Compound | Target | Action | IC50 (nM) | Reference |
| ARN077 | NAAA (human) | Irreversible Inhibitor | 7 | [11] |
| AM11095 | NAAA | Inhibitor | Not specified | [8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these modulators, the following diagrams illustrate the N-acylethanolamine signaling pathway and a general experimental workflow for assessing their activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synergic Therapeutic Potential of PEA-Um Treatment and NAAA Enzyme Silencing In the Management of Neuroinflammation [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating the Effect of Novel Compounds on Cytokine Profiles in Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of novel small molecule compounds, exemplified here as "VU533," on cytokine profiles in macrophages. It offers a comparative analysis with established modulators, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the systematic evaluation of immunomodulatory agents.
Comparative Analysis of Macrophage Cytokine Modulators
The successful development of novel immunomodulatory drugs hinges on rigorous comparison with existing molecules. Below is a summary of the effects of a hypothetical compound, this compound, alongside known modulators of macrophage cytokine secretion. This table is intended as a template for researchers to populate with their own experimental data.
| Compound | Target/Mechanism of Action | Pro-inflammatory Cytokine Modulation | Anti-inflammatory Cytokine Modulation |
| Compound this compound (Hypothetical) | [To be determined by user's research] | TNF-α: ↓IL-6: ↓IL-1β: ↓ | IL-10: ↑ |
| Resveratrol | Inhibits TLR4/MyD88/NF-κB pathway[1] | TNF-α: ↓IL-6: ↓IL-1β: ↓[1] | IL-10: ↑[1] |
| MIF Inhibitors (e.g., ISO-1) | Inhibit Macrophage Migration Inhibitory Factor (MIF) tautomerase activity[2][3][4] | TNF-α: ↓IL-6: ↓IL-8: ↓[4] | - |
| Curcumin | Multiple, including NF-κB inhibition | TNF-α: ↓IL-1β: ↓IL-6: ↓ | IL-10: ↑ |
Experimental Protocols
Accurate and reproducible data are the foundation of credible scientific research. The following are detailed protocols for key experiments to validate the effect of a novel compound on macrophage cytokine profiles.
Macrophage Culture and Polarization
Objective: To generate and polarize macrophages for subsequent treatment with the test compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1, RAW 264.7).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization.
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization.
Protocol:
-
Cell Seeding: Seed PBMCs or macrophage cell line in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiation (for THP-1): Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours to differentiate THP-1 monocytes into macrophages.
-
Polarization:
-
M1 Polarization: Replace the medium with fresh medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Replace the medium with fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
-
Incubation: Incubate for 24 hours.
Compound Treatment and Cytokine Measurement
Objective: To treat polarized macrophages with the test compound and measure the resulting cytokine secretion.
Materials:
-
Polarized macrophages from the previous protocol.
-
Test compound (e.g., this compound) at various concentrations.
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)[5].
-
Multiplex immunoassay kit (e.g., Luminex).
Protocol:
-
Compound Addition: Add the test compound at desired concentrations to the polarized macrophage cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification:
-
ELISA: Follow the manufacturer's instructions for the specific cytokine ELISA kits[6].
-
Multiplex Assay: Use a multiplex immunoassay to simultaneously measure a panel of cytokines from a small sample volume.
-
Visualizing a Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: TLR4-mediated NF-κB signaling pathway in macrophages.
Caption: Experimental workflow for validating compound effects.
References
- 1. Anti-Inflammatory Properties of Resveratrol | MDPI [mdpi.com]
- 2. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay Kits - Creative Biolabs [macrophage.creative-biolabs.com]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Efferocytic Agent VU533: A Comparative Analysis
A note to our readers: Initial searches for the compound "VU533" did not yield specific information regarding its pro-efferocytic effects. This suggests that "this compound" may be an internal designation not yet in the public domain, a potential misnomer, or a compound that has not been characterized for this specific activity. To fulfill the spirit of the requested guide, we have focused on a well-documented pro-efferocytic agent, the SHP-1 inhibitor NSC-87877 , and will compare its activity to other known classes of efferocytosis-promoting compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of enhancing efferocytosis.
Introduction to Efferocytosis and its Therapeutic Potential
Efferocytosis is the process by which apoptotic (dying) cells are recognized and removed by phagocytic cells, primarily macrophages. This process is crucial for tissue homeostasis, resolution of inflammation, and prevention of autoimmune responses. Dysfunctional efferocytosis is implicated in a variety of chronic inflammatory diseases, including atherosclerosis, chronic obstructive pulmonary disease (COPD), and autoimmune disorders like systemic lupus erythematosus (SLE). Consequently, therapeutic strategies aimed at enhancing efferocytosis are of significant interest.
This guide provides a comparative overview of the SHP-1 inhibitor NSC-87877 and other classes of pro-efferocytic agents, including Liver X Receptor (LXR) agonists, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonists, and agents that block the CD47-SIRPα "don't eat me" signaling axis.
Comparative Efficacy of Pro-Efferocytic Agents
The following table summarizes the quantitative effects of various pro-efferocytic agents on macrophage-mediated efferocytosis, as reported in the literature. It is important to note that direct head-to-head comparisons are limited, and experimental conditions vary between studies.
| Compound Class | Representative Agent | Efferocytosis Metric | Fold/Percent Change | Cell Type | Reference |
| SHP-1 Inhibitor | NSC-87877 (or genetic loss-of-function) | Phagocytic Index | 2-3 fold increase | Mouse Bone Marrow-Derived Macrophages | |
| LXR Agonist | GW3965 | % of F4/80+ cells with phagocytosed apoptotic cells | ~43% to ~82% (increase) | Mouse Peritoneal Macrophages | [1] |
| PPARγ Agonist | Rosiglitazone | Phagocytic Activity | Significant increase | Rat Primary Microglia | |
| Anti-CD47 Antibody | Anti-CD47 mAb | Phagocytosis of myeloma cells | Significant increase | Macrophages | [2] |
Signaling Pathways of Pro-Efferocytic Agents
The mechanisms by which these compounds enhance efferocytosis differ, targeting various points in the signaling cascade that governs apoptotic cell recognition and engulfment.
SHP-1 Inhibition
SHP-1 is a protein tyrosine phosphatase that acts as a negative regulator of phagocytosis downstream of the CD47-SIRPα signaling axis. Inhibition of SHP-1 relieves this braking mechanism, thereby promoting efferocytosis.[3][4][5]
LXR and PPARγ Agonism
LXR and PPARγ are nuclear receptors that, upon activation by their respective agonists, translocate to the nucleus and induce the transcription of genes involved in efferocytosis.[6] A key target gene is the receptor tyrosine kinase MerTK, which plays a critical role in the recognition and engulfment of apoptotic cells.
CD47-SIRPα Blockade
CD47 on the surface of cells interacts with SIRPα on macrophages to transmit a "don't eat me" signal, which inhibits phagocytosis.[7] Anti-CD47 antibodies physically block this interaction, thereby promoting the engulfment of apoptotic cells.
Experimental Protocols
A variety of in vitro and in vivo assays are used to quantify efferocytosis. Below are generalized protocols for commonly used in vitro methods.
In Vitro Efferocytosis Assay (Flow Cytometry-Based)
This method allows for the high-throughput quantification of apoptotic cell engulfment by macrophages.
1. Preparation of Macrophages:
-
Culture macrophage cell lines (e.g., J774A.1, RAW264.7) or differentiate primary monocytes into macrophages in appropriate culture plates.
-
For some protocols, macrophages can be labeled with a fluorescent dye (e.g., CFSE) for easy identification.
2. Preparation of Apoptotic Target Cells:
-
Use a cell line that can be easily induced to undergo apoptosis (e.g., Jurkat T cells).
-
Induce apoptosis using methods such as UV irradiation or treatment with staurosporine.
-
Label the apoptotic cells with a pH-sensitive fluorescent dye (e.g., pHrodo Red) or a viability dye (e.g., Calcein AM) prior to apoptosis induction.
3. Co-culture and Efferocytosis:
-
Add the labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for efferocytosis.
4. Sample Preparation and Analysis:
-
Gently wash the cells to remove non-engulfed apoptotic cells.
-
Detach the macrophages from the plate using a non-enzymatic cell dissociation solution.
-
Analyze the cell suspension by flow cytometry. Macrophages that have engulfed apoptotic cells will show a fluorescent signal from the labeled apoptotic cells.
-
The percentage of fluorescent macrophages represents the efferocytosis rate or phagocytic index.
In Vitro Efferocytosis Assay (Microscopy-Based)
This method provides visual confirmation of efferocytosis and allows for the quantification of engulfed cells per macrophage.
1. Preparation of Cells:
-
Seed macrophages on glass coverslips in a culture plate.
-
Prepare and label apoptotic cells with a fluorescent dye as described for the flow cytometry assay.
2. Co-culture and Efferocytosis:
-
Add the labeled apoptotic cells to the macrophages on coverslips and co-incubate.
3. Staining and Imaging:
-
After incubation, wash the coverslips to remove non-engulfed cells.
-
Fix the cells with paraformaldehyde.
-
Optionally, stain the macrophages with a counterstain (e.g., DAPI for nuclei, or an antibody against a macrophage marker like F4/80).
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
4. Quantification:
-
Count the number of macrophages that have internalized fluorescent apoptotic bodies.
-
Count the total number of macrophages in the field of view.
-
The phagocytic index can be calculated as: (Number of macrophages with engulfed cells / Total number of macrophages) x 100.
References
- 1. Protective Functions of Liver X Receptor α in Established Vulnerable Plaques: Involvement of Regulating Endoplasmic Reticulum–Mediated Macrophage Apoptosis and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-CD47 antibodies promote phagocytosis and inhibit the growth of human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD47 promotes autoimmune valvular carditis by impairing macrophage efferocytosis and enhancing cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-efferocytic macrophage membrane biomimetic nanoparticles for the synergistic treatment of atherosclerosis via competition effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-efferocytic nanoparticles are specifically taken up by lesional macrophages and prevent atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VU533: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) activator, VU533, adherence to proper disposal protocols is paramount for laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating this compound as a hazardous chemical waste, is the recommended course of action. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound.
Physicochemical Properties of this compound
A clear understanding of a compound's properties is the first step in safe handling. Below is a summary of the available data for this compound.
| Property | Value |
| Molecular Weight | 447.54 g/mol |
| Chemical Formula | C₂₁H₂₂FN₃O₃S₂ |
| CAS Number | 923417-09-8 |
| Appearance | Solid |
| Storage | Shipped at ambient temperature; short-term storage at 0-4°C (dry and dark) is recommended. |
Step-by-Step Disposal Protocol for this compound
Given that this compound is a biologically active small molecule and a synthetic chemical, it should not be disposed of down the drain or in regular solid waste. Laboratory personnel should manage all chemical waste, including this compound, as hazardous unless explicitly determined to be non-hazardous by an authorized environmental health and safety (EHS) professional.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Segregation of Waste:
-
This compound waste, including pure compound, contaminated consumables (e.g., pipette tips, tubes), and solutions, must be segregated from other waste streams.
-
Do not mix this compound waste with incompatible chemicals. While specific incompatibility data for this compound is not available, a general best practice is to avoid mixing it with strong acids, bases, or oxidizing agents.
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for this compound waste. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice for solid waste.
-
The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound" and its IUPAC name, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide.
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The primary hazard(s) (e.g., "Chemical Waste," "Biologically Active Compound").
-
4. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the container is kept securely closed except when adding waste.
-
Store the container in secondary containment to prevent spills.
5. Disposal Procedure:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. Do not attempt to transport the waste off-site yourself.
Empty Container Disposal:
-
An "empty" container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste. After triple-rinsing, the container can be defaced of its label and disposed of in the regular trash, if permitted by institutional policy.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific EHS guidelines for chemical waste management.
Essential Safety and Logistical Information for Handling VU533
Disclaimer: A specific Safety Data Sheet (SDS) for VU533 is not publicly available. This document provides guidance based on general laboratory safety principles for handling research-grade bioactive small molecules with incompletely characterized toxicological properties. Researchers must conduct a risk assessment for their specific use of this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) intended for research use only. While it is shipped as a non-hazardous chemical, appropriate precautions should be taken at all times in a laboratory setting to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure. The required level of PPE depends on the specific laboratory procedure, the quantity of this compound being handled, and its physical form (powder or in solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Chemical fume hood or ventilated balance enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Disposable nitrile gloves (double-gloving recommended) | High potential for aerosolization and inhalation of fine powder. Engineering controls are the primary barrier. Double gloving provides additional protection against contamination. |
| Solution Preparation | - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant nitrile gloves | Reduced risk of aerosolization compared to handling powder, but potential for splashes and spills exists. |
| General Laboratory Use | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to protect against incidental contact. |
Spill Response Plan
Immediate and appropriate response to a spill is critical to prevent exposure and contamination.
| Spill Type | Containment and Cleanup Procedure |
| Small Powder Spill (<1g) | - Alert personnel in the immediate area.- If safe to do so, gently cover the spill with damp paper towels to avoid raising dust.- Carefully wipe up the spill, working from the outside in.- Place all contaminated materials in a sealed bag for hazardous waste disposal.- Clean the spill area with soap and water. |
| Large Powder Spill (>1g) or any spill outside of a containment device | - Evacuate the immediate area.- Alert your supervisor and institutional EHS.- Prevent entry into the area.- Allow only trained personnel with appropriate respiratory protection to clean up the spill. |
| Solution Spill | - Alert personnel in the immediate area.- Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).- Place the absorbent material into a sealed container for hazardous waste disposal.- Clean the spill area with an appropriate solvent followed by soap and water. |
Disposal Plan
Dispose of all this compound waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Dispose of as chemical waste through your institution's hazardous waste program.- Do not dispose of in the regular trash or down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste Solutions | - Collect in a sealed, labeled container.- The pH should be neutralized (between 6 and 9) before disposal through the institutional chemical waste program.[1] |
Experimental Protocols
Working Solution Preparation (General Protocol)
Note: The solubility of this compound may vary. Consult the supplier's technical data sheet for specific solvent recommendations.
-
Preparation: Perform all operations within a certified chemical fume hood.
-
Tare a balance: Use a calibrated analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound powder into a suitable vial.
-
Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A workflow for the safe handling of this compound, from preparation to disposal.
Caption: Hierarchy of controls for mitigating hazards associated with handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
